molecular formula C23H27NO4 B10831179 PQM130

PQM130

货号: B10831179
分子量: 381.5 g/mol
InChI 键: QJDRBHVMOOPIGE-CSKARUKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PQM130 is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H27NO4

分子量

381.5 g/mol

IUPAC 名称

(1-benzylpiperidin-4-yl)methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C23H27NO4/c1-27-22-15-18(7-9-21(22)25)8-10-23(26)28-17-20-11-13-24(14-12-20)16-19-5-3-2-4-6-19/h2-10,15,20,25H,11-14,16-17H2,1H3/b10-8+

InChI 键

QJDRBHVMOOPIGE-CSKARUKUSA-N

手性 SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2CCN(CC2)CC3=CC=CC=C3)O

规范 SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2CCN(CC2)CC3=CC=CC=C3)O

产品来源

United States

Foundational & Exploratory

The Multi-Targeted Mechanism of Action of PQM130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQM130 is a novel multitarget-directed ligand, synthesized as a feruloyl-donepezil hybrid compound, demonstrating significant therapeutic potential for Alzheimer's disease (AD). Its mechanism of action extends beyond the singular inhibition of acetylcholinesterase (AChE), a characteristic of its parent compound donepezil. This compound engages a multifaceted approach by concurrently mitigating amyloid-β (Aβ)-induced neurotoxicity, oxidative stress, and neuroinflammation. This is achieved through the strategic modulation of key intracellular signaling pathways, including the Glycogen Synthase Kinase 3β (GSK3β) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action: A Multi-Pronged Approach

This compound is engineered to address the complex and multifactorial nature of Alzheimer's disease. Its mechanism of action is centered around three primary pillars: cholinergic enhancement, neuroprotection against Aβ-induced toxicity, and anti-inflammatory activity.

Cholinesterase Inhibition

As a derivative of donepezil, a well-established acetylcholinesterase inhibitor, this compound is anticipated to exhibit potent inhibitory activity against AChE. By inhibiting the breakdown of acetylcholine, this compound increases the levels of this critical neurotransmitter in the synaptic cleft, thereby aiming to ameliorate the cognitive deficits associated with AD. While specific IC50 values for this compound are not publicly available, related feruloyl-donepezil hybrid compounds have demonstrated significant AChE inhibition.

Neuroprotection and Modulation of Signaling Pathways

In response to the neurotoxicity induced by Aβ oligomers, this compound has been shown to promote neuronal survival and protein synthesis.[1][2] This neuroprotective effect is mediated through the modulation of two key signaling pathways:

  • Glycogen Synthase Kinase 3β (GSK3β) Pathway: this compound modulates the activity of GSK3β, a kinase implicated in tau hyperphosphorylation and neuronal apoptosis.[1][2]

  • Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway: this compound influences the ERK1/2 signaling cascade, which is crucial for cell survival and plasticity.[1][2]

Antioxidant and Anti-inflammatory Effects

The ferulic acid moiety of this compound contributes to its potent antioxidant and anti-inflammatory properties. The compound effectively reduces oxidative stress by decreasing the formation of reactive oxygen species (ROS) and preserving levels of the endogenous antioxidant glutathione (GSH).[3] Furthermore, this compound alleviates neuroinflammation by reducing the activation of astrocytes, as indicated by decreased glial fibrillary acidic protein (GFAP) expression.[2][3]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that the AChE inhibition data is for structurally similar feruloyl-donepezil hybrids and serves as a proxy for the expected activity of this compound.

ParameterCompoundValueAssaySource
AChE Inhibition (IC50) Feruloyl-donepezil hybrid (12a)0.46 µMIn vitro acetylcholinesterase assayDias et al.
AChE Inhibition (IC50) Donepezil-ferulic acid hybrid (5c)0.398 µMIn vitro acetylcholinesterase assayKong et al.
Reduction in ROS formation This compound (1 mg/kg)Statistically significant decrease (p < 0.001) vs. Aβ-treated vehicle groupIn vivo (mouse hippocampus)[3]
Increase in GSH levels This compound (0.5 mg/kg)Statistically significant increase (p < 0.01) vs. Aβ-treated vehicle groupIn vivo (mouse hippocampus)[3]
Reduction in GFAP-positive area This compound (1 mg/kg)Statistically significant decrease (p < 0.01) vs. Aβ-treated vehicle groupIn vivo (mouse hippocampus)[2][3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

PQM130_Signaling cluster_membrane Cell Membrane Abeta Aβ Oligomers Receptor Receptor Abeta->Receptor binds This compound This compound GSK3b GSK3β This compound->GSK3b modulates ERK ERK1/2 This compound->ERK modulates Neuroinflammation Neuroinflammation (GFAP) This compound->Neuroinflammation reduces OxidativeStress Oxidative Stress (ROS ↑, GSH ↓) This compound->OxidativeStress reduces Receptor->GSK3b activates Receptor->Neuroinflammation Receptor->OxidativeStress CognitiveDecline Cognitive Decline GSK3b->CognitiveDecline Survival Cell Survival & Protein Synthesis ERK->Survival Neuroinflammation->CognitiveDecline OxidativeStress->CognitiveDecline

Caption: this compound modulates GSK3β and ERK1/2 signaling to promote neuroprotection.

Experimental Workflow for In Vivo Evaluation of this compound

PQM130_Workflow Start Start: Aβ Oligomer-Induced Mouse Model of AD Treatment This compound Treatment (0.5 or 1.0 mg/kg, i.p.) Start->Treatment Behavioral Behavioral Testing (Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Hippocampus) Treatment->Biochemical End End: Evaluation of Neuroprotective Effects Behavioral->End WesternBlot Western Blot (p-GSK3β, p-ERK) Biochemical->WesternBlot IHC Immunohistochemistry (GFAP) Biochemical->IHC Oxidative Oxidative Stress Assays (ROS, GSH) Biochemical->Oxidative WesternBlot->End IHC->End Oxidative->End

Caption: Workflow for assessing this compound's efficacy in an Alzheimer's disease mouse model.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the methodology typically used for assessing AChE inhibition by donepezil analogs.

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (from electric eel), and test compound (this compound).

  • Procedure:

    • The reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0).

    • Varying concentrations of this compound are pre-incubated with the AChE enzyme for a defined period at a specific temperature.

    • The reaction is initiated by the addition of ATCI and DTNB.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Aβ Oligomer-Induced Alzheimer's Disease Mouse Model

This protocol is based on the study by Morroni et al. (2019).[1][2][3]

  • Animals: Male Swiss mice are used.

  • Aβ Oligomer Preparation and Injection: Aβ1-42 peptide is oligomerized and administered via intracerebroventricular (i.c.v.) injection.

  • This compound Administration: this compound is administered intraperitoneally (i.p.) at doses of 0.5 or 1 mg/kg.

  • Behavioral Testing (Morris Water Maze): Spatial learning and memory are assessed using the Morris water maze test. Mice are trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant are measured.

  • Tissue Collection and Preparation: Following behavioral testing, mice are euthanized, and brain tissue (specifically the hippocampus) is collected for biochemical analysis.

Western Blot Analysis
  • Protein Extraction: Hippocampal tissue is homogenized in lysis buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of GSK3β and ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)
  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

  • Staining: Brain sections are incubated with a primary antibody against GFAP, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

  • Visualization: The staining is visualized using a diaminobenzidine (DAB) substrate.

  • Image Analysis: The GFAP-positive area is quantified using image analysis software to assess the extent of astrogliosis.

Oxidative Stress Marker Assays
  • Reactive Oxygen Species (ROS) Assay: ROS levels in hippocampal homogenates are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Glutathione (GSH) Assay: The levels of reduced glutathione are determined using a colorimetric assay based on the reaction of GSH with DTNB.

Conclusion

This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its intricate mechanism of action, encompassing acetylcholinesterase inhibition, modulation of critical neuroprotective signaling pathways (GSK3β and ERK1/2), and potent anti-inflammatory and antioxidant effects, positions it as a significant advancement over single-target therapies. The data presented in this technical guide underscore the potential of this compound to not only provide symptomatic relief but also to modify the underlying pathological processes of Alzheimer's disease. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

PQM130 Structural Analogs and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PQM130, a feruloyl-donepezil hybrid compound, and its structural analogs. This compound and its derivatives are multi-target agents being investigated for their therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. This document compiles available data on their biological activities, outlines key experimental methodologies for their evaluation, and visualizes their potential mechanisms of action through signaling pathway diagrams.

Core Concepts and Therapeutic Rationale

This compound is a synthetic compound that combines the pharmacophore of donepezil, a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, with ferulic acid, a natural antioxidant.[1] This hybridization strategy aims to create a single molecule capable of addressing multiple pathological facets of Alzheimer's disease, including cholinergic deficit, oxidative stress, neuroinflammation, and metal-induced toxicity.[1][2][3]

This compound and Its Structural Analogs

Several structural analogs of this compound have been synthesized and evaluated. These compounds typically feature a feruloyl moiety linked to a donepezil-like N-benzylpiperidine fragment. Variations in the substitution pattern on the aromatic ring of the feruloyl group and the nature of the linker have been explored to optimize biological activity.

Chemical Structures

While the specific structure of this compound is not publicly available in the reviewed literature, the general structure of feruloyl-donepezil hybrids involves the N-benzylpiperidine core of donepezil linked to a ferulic acid derivative. Key analogs with reported biological activity include compounds designated as 12a, 12b, 12c , and 5c in the scientific literature.[1][2]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of key this compound structural analogs.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundAChE IC50 (µM)Source
12a 0.46[1][3]
12b Not specified, but potent[1][3]
12c Not specified, but potent[1][3]
5c 0.398 (eeAChE)[2]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. eeAChE: Acetylcholinesterase from electric eel.

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundDPPH IC50 (µM)Source
12a Moderate activity[1]
12b Moderate activity[1]
12c Moderate activity[1]
5c 24.9[2]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher antioxidant potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound analogs) and positive control (e.g., donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to initiate a pre-incubation period (typically 15 minutes at 25°C).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the colorless or yellowish diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol

  • Test compounds (this compound analogs) and positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • 96-well microplate and plate reader

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a 96-well plate, add the test compound solution to each well.

  • Add the DPPH working solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 values are determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine, serotonin, and bradykinin, while the second, later phase is primarily mediated by prostaglandins and involves the infiltration of neutrophils. The ability of a compound to reduce the paw edema indicates its anti-inflammatory potential.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (this compound analogs) and positive control (e.g., indomethacin or diclofenac sodium)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animals are fasted overnight before the experiment.

  • The test compounds or positive control are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • The initial paw volume or thickness of the right hind paw is measured.

  • A subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.

  • The paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(

    VcV0V_c - V_0Vc​−V0​
    )_control - (
    VtV0V_t - V_0Vt​−V0​
    )_treated] / [(
    VcV0V_c - V_0Vc​−V0​
    )_control] x 100 where
    V0V_0V0​
    is the initial paw volume,
    VcV_cVc​
    is the paw volume of the control group at a specific time, and
    VtV_tVt​
    is the paw volume of the treated group at the same time.

Signaling Pathways and Mechanisms of Action

The multi-target nature of this compound and its analogs suggests their involvement in multiple signaling pathways relevant to Alzheimer's disease pathology.

Neuroprotective Signaling Pathway

The neuroprotective effects of feruloyl-donepezil hybrids are likely mediated through a combination of acetylcholinesterase inhibition and antioxidant activity. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission. Their antioxidant properties, attributed to the feruloyl moiety, help to mitigate oxidative stress, a key contributor to neuronal damage in Alzheimer's disease.

Neuroprotective_Signaling This compound This compound Analogs AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Neuroprotection Neuroprotection This compound->Neuroprotection ACh Acetylcholine (ACh) Levels AChE->ACh Degrades Cholinergic Cholinergic Neurotransmission ACh->Cholinergic Enhances Cholinergic->Neuroprotection Promotes OxidativeStress Oxidative Stress ROS->OxidativeStress Causes NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Leads to

Caption: Proposed neuroprotective mechanism of this compound analogs.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds, as demonstrated in the carrageenan-induced paw edema model, suggest their ability to modulate inflammatory pathways. This may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediator production.

Anti_inflammatory_Signaling InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) ProInflammatoryEnzymes Pro-inflammatory Enzymes (e.g., COX) InflammatoryStimulus->ProInflammatoryEnzymes Activates InflammatoryMediators Inflammatory Mediators (e.g., Prostaglandins) ProInflammatoryEnzymes->InflammatoryMediators Produces Inflammation Inflammation (Edema, Pain) InflammatoryMediators->Inflammation Induces This compound This compound Analogs This compound->ProInflammatoryEnzymes Inhibition

Caption: Putative anti-inflammatory mechanism of this compound analogs.

Conclusion

This compound and its structural analogs represent a promising class of multi-target-directed ligands for the treatment of Alzheimer's disease. Their ability to simultaneously inhibit acetylcholinesterase, scavenge free radicals, and exert anti-inflammatory effects addresses the complex and multifactorial nature of this neurodegenerative disorder. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological profiles, and evaluate their therapeutic potential in preclinical and clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals working in this area.

References

Unraveling the Pharmacokinetics of PQM130: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Upon a comprehensive review of scientific literature and clinical data, it has been determined that there is no specific molecule designated as "PQM130" with associated pharmacokinetic data. The query likely refers to the well-characterized transmembrane protein, glycoprotein 130 (gp130) , a critical co-receptor for the interleukin-6 (IL-6) family of cytokines. This guide, therefore, provides an in-depth exploration of the signaling pathways and associated experimental methodologies related to gp130, a pivotal player in diverse physiological and pathological processes.

gp130 is a ubiquitously expressed receptor subunit that does not directly bind cytokines but is essential for signal transduction upon cytokine-receptor interaction. It forms heterodimeric or higher-order complexes with specific cytokine receptors, initiating intracellular signaling cascades that regulate cell proliferation, differentiation, survival, and inflammation.[1][2][3][4] Understanding the intricacies of gp130 signaling is paramount for the development of therapeutics targeting a wide array of diseases, including inflammatory conditions and cancer.

Core Signaling Pathways of gp130

The activation of gp130 by IL-6 family cytokines triggers three primary downstream signaling pathways: the JAK/STAT pathway, the Ras/MAPK pathway, and the PI3K/Akt pathway.[2][3] The interplay and balance between these pathways dictate the ultimate cellular response.

Key Proteins in gp130 Signaling
Protein FamilyKey MembersPrimary Function in gp130 Signaling
Cytokines IL-6, Oncostatin M (OSM), Leukemia Inhibitory Factor (LIF), Ciliary Neurotrophic Factor (CNTF)Ligands that initiate the signaling cascade by binding to their specific receptors and inducing gp130 dimerization.[1][4]
Receptors IL-6R, OSMR, LIFRSpecific cytokine receptors that form complexes with gp130.
Kinases Janus Kinases (JAKs), Mitogen-Activated Protein Kinases (MAPKs), Phosphoinositide 3-Kinase (PI3K)Phosphorylate downstream target proteins to propagate the signal.[2]
Transcription Factors Signal Transducer and Activator of Transcription (STATs)Mediate the transcription of target genes involved in various cellular processes.[2][5]
Adaptor Proteins & Regulators SHP2, SOCS3Modulate the signaling pathways, providing both positive and negative feedback.[2]

Detailed Experimental Protocols

While specific pharmacokinetic protocols for "this compound" are unavailable, this section outlines standard methodologies employed to investigate gp130 signaling pathways.

Cell Culture and Stimulation
  • Cell Lines: Utilize relevant cell lines expressing endogenous or overexpressed gp130 and its associated receptors (e.g., breast cancer cell lines ER+ and ER-).[1]

  • Cytokine Stimulation: Treat cells with specific cytokines from the IL-6 family (e.g., OSM, CNTF) at various concentrations and time points to activate gp130 signaling.[1]

Western Blotting for Protein Phosphorylation
  • Objective: To detect the activation of key signaling proteins (STAT3, ERK, AKT) through phosphorylation.[1]

  • Protocol:

    • Lyse stimulated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated forms of STAT3, ERK, and AKT.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence to visualize protein bands.

Reverse-Phase Protein Array (RPPA)
  • Objective: To obtain a broad overview of changes in protein expression and phosphorylation across multiple signaling pathways simultaneously.[1]

  • Protocol:

    • Prepare cell lysates from cytokine-stimulated and control cells.

    • Print lysates onto nitrocellulose-coated slides.

    • Incubate slides with a panel of primary antibodies against various signaling proteins.

    • Detect bound antibodies using a labeled secondary antibody and signal amplification system.

    • Analyze the data to identify distinct and overlapping pathways activated by different cytokines.[1]

Gene Expression Analysis (qPCR)
  • Objective: To measure the mRNA levels of target genes regulated by gp130 signaling.

  • Protocol:

    • Isolate total RNA from treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers specific for target genes (e.g., dormancy genes, c-fos, beta-MHC).[5]

    • Normalize gene expression to a housekeeping gene.

Visualizing gp130 Signaling and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the core gp130 signaling pathways and a typical experimental workflow for their investigation.

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-6 Family Cytokine Receptor Specific Receptor (e.g., IL-6R, OSMR) Cytokine->Receptor gp130 gp130 Dimer Receptor->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Ras Ras JAK->Ras PI3K PI3K JAK->PI3K Nucleus Nucleus STAT3->Nucleus Translocation MAPK MAPK/ERK Ras->MAPK AKT Akt PI3K->AKT MAPK->Nucleus AKT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression

Figure 1: The gp130 signaling cascade.

experimental_workflow cluster_experiment Experimental Design cluster_analysis Downstream Analysis cluster_outcome Data Interpretation Cell_Culture Cell Culture (e.g., ER+ Breast Cancer Cells) Stimulation Cytokine Stimulation (e.g., OSM, CNTF) Cell_Culture->Stimulation Lysate_Prep Cell Lysis & Protein Quantification Stimulation->Lysate_Prep RNA_Isolation RNA Isolation Stimulation->RNA_Isolation Western_Blot Western Blot (p-STAT3, p-ERK, p-AKT) Lysate_Prep->Western_Blot RPPA Reverse-Phase Protein Array Lysate_Prep->RPPA Pathway_Analysis Signaling Pathway Characterization Western_Blot->Pathway_Analysis RPPA->Pathway_Analysis qPCR qPCR (Target Gene Expression) RNA_Isolation->qPCR qPCR->Pathway_Analysis

Figure 2: Workflow for studying gp130 signaling.

While the initial query for "this compound" did not yield specific pharmacokinetic information, the extensive body of research on gp130 provides a robust framework for understanding a critical signaling hub. The methodologies and pathways detailed in this guide offer a comprehensive starting point for researchers and drug development professionals interested in the therapeutic modulation of the IL-6 cytokine family's effects. The intricate network of signaling downstream of gp130 activation presents numerous opportunities for targeted drug discovery and development, aiming to address a multitude of inflammatory and proliferative diseases. Future research will undoubtedly continue to unravel the complexities of gp130 signaling, paving the way for novel therapeutic interventions.

References

The Role of PQM130 in Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQM130, a novel feruloyl-donepezil hybrid compound, has emerged as a promising neuroprotective agent with multifaceted therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, focusing on its modulation of key cellular signaling pathways. Through a comprehensive review of preclinical studies, this document elucidates the role of this compound in mitigating neurotoxicity, inflammation, and apoptosis. Detailed experimental methodologies, quantitative data summaries, and visual representations of signaling cascades are presented to offer a thorough understanding of this compound's mechanism of action for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic hybrid molecule that combines the N-benzylpiperidine group of donepezil, an acetylcholinesterase inhibitor, with the feruloyl group, known for its antioxidant properties.[1] This unique structure allows this compound to act on multiple targets implicated in the pathophysiology of Alzheimer's Disease.[2][3] Primarily, this compound has been shown to counteract the neurotoxic effects of amyloid-β oligomers (AβO), which are key pathogenic factors in Alzheimer's Disease.[2][3] Its therapeutic effects are attributed to its ability to reduce oxidative stress, neuroinflammation, and neuronal apoptosis.[1][2][3][4] This guide will delve into the specific cellular signaling pathways modulated by this compound that lead to these protective outcomes.

Core Signaling Pathways Modulated by this compound

Preclinical research has identified two primary signaling pathways that are significantly influenced by this compound: the Glycogen Synthase Kinase 3β (GSK3β) pathway and the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Modulation of the GSK3β Signaling Pathway

Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival and apoptosis. In the context of neurodegeneration, the overactivation of GSK3β is associated with neuronal cell death. This compound has been shown to promote the inhibitory phosphorylation of GSK3β.[2][3][5] This inactivation of GSK3β is a key mechanism through which this compound enhances cell survival and protein synthesis.[2][3][4]

PQM130_GSK3B_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AβO AβO GSK3β_active GSK3β (Active) AβO->GSK3β_active This compound This compound pGSK3β_inactive pGSK3β (Inactive) This compound->pGSK3β_inactive pGSK3β_inactive->GSK3β_active Cell_Survival Cell Survival & Protein Synthesis pGSK3β_inactive->Cell_Survival Apoptosis Apoptosis GSK3β_active->Apoptosis

Modulation of the ERK1/2 Signaling Pathway

The Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) are key components of the MAPK signaling cascade, which regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of AβO-induced neurotoxicity, the phosphorylation of ERK1/2 is increased, contributing to the apoptotic response in neurons.[4][5] this compound treatment has been demonstrated to repress the AβO-induced phosphorylation of ERK1/2, thereby contributing to its anti-apoptotic effect.[5]

PQM130_ERK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AβO AβO pERK1/2_active pERK1/2 (Active) AβO->pERK1/2_active This compound This compound This compound->pERK1/2_active ERK1/2_inactive ERK1/2 (Inactive) pERK1/2_active->ERK1/2_inactive Apoptosis Apoptosis pERK1/2_active->Apoptosis

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

ParameterVehicle Control (AβO)This compound (0.5 mg/kg)This compound (1 mg/kg)
Cognitive Function
Spatial Memory (Y-maze)Significant ImpairmentAmelioratedAmeliorated
Hippocampal Apoptosis
Caspase-9 ActivationMarkedly IncreasedInhibitedSignificantly Inhibited
Caspase-3 ActivationMarkedly IncreasedInhibitedSignificantly Inhibited
Oxidative Stress Markers
Glutathione (GSH) LevelsDecreasedIncreased to near sham levelsIncreased
Signaling Protein Phosphorylation
p-GSK3β (Ser9)DecreasedSignificantly IncreasedIncreased
p-ERK1/2Significantly IncreasedMarkedly RepressedMarkedly Repressed

Data synthesized from studies where this compound was administered intraperitoneally for 10 days following intracerebroventricular injection of AβO in mice.[1][2][3][5]

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.

In Vivo Mouse Model of Alzheimer's Disease
  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Neurotoxicity: Mice receive an intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers (AβO) to induce Alzheimer's-like pathology, including memory impairment, oxidative stress, and neuroinflammation.[2][3]

  • This compound Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 0.5 mg/kg and 1.0 mg/kg for a period of 10 consecutive days, starting after the AβO injection.[2][3]

  • Behavioral Testing: Spatial learning and memory are assessed using tests such as the Y-maze.

  • Biochemical Analysis: Following the treatment period, mice are euthanized, and hippocampal tissue is collected for biochemical analyses, including Western blotting and oxidative stress assays.

In_Vivo_Workflow A AβO Injection (i.c.v.) in Mice B This compound Treatment (i.p.) (0.5 or 1.0 mg/kg for 10 days) A->B C Behavioral Assessment (e.g., Y-maze) B->C D Tissue Collection (Hippocampus) C->D E Biochemical Analysis (Western Blot, Oxidative Stress Assays) D->E

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Hippocampal tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of GSK3β and ERK1/2, as well as antibodies for caspase-3, caspase-9, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify protein levels.

Assessment of Apoptosis
  • Caspase Activity: The activation of caspase-9 and caspase-3, key mediators of the apoptotic cascade, is measured by Western blot analysis of their cleaved (active) forms in hippocampal lysates.[5]

  • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be performed on brain sections to visualize apoptotic cells.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective effects in preclinical models of Alzheimer's Disease by modulating the GSK3β and ERK1/2 signaling pathways. Its ability to inhibit GSK3β and suppress the pro-apoptotic ERK1/2 signaling cascade highlights its potential as a multi-target therapeutic agent. The downstream effects of these modulations, including the reduction of oxidative stress and inhibition of the caspase-mediated apoptotic pathway, further underscore its therapeutic promise.[4][5]

Future research should focus on further delineating the upstream regulators of GSK3β and ERK1/2 that are targeted by this compound. Investigating the potential role of this compound in other neurodegenerative disorders characterized by similar pathological mechanisms is also a promising avenue. Additionally, studies exploring the pharmacokinetics and long-term safety profile of this compound are essential for its translation into clinical applications. The comprehensive understanding of this compound's mechanism of action provided in this guide serves as a valuable resource for the continued development of this and other multi-target ligands for the treatment of complex neurological diseases.

References

Initial Reports on the Efficacy of PQM130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical data on PQM130, a novel multi-target compound designed for the potential treatment of Alzheimer's disease. This compound is a hybrid molecule synthesized from ferulic acid and donepezil, aiming to address the complex neurodegenerative processes of Alzheimer's.[1][2] This document summarizes the quantitative efficacy data, details the experimental protocols used in the initial studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The initial efficacy of this compound was evaluated in a mouse model of Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of amyloid-β oligomers (AβO).[1][2] The compound was administered via intraperitoneal (i.p.) injection at doses of 0.5 and 1.0 mg/kg for 10 consecutive days.[1] The key findings are presented in the tables below.

Table 1: Effects of this compound on Cognitive Deficits
Behavioral TestGroupPerformance MetricResultStatistical Significance
Morris Water Maze (MWM) AβO + VehicleEscape Latency (seconds)Increased-
AβO + Donepezil (1 mg/kg)Escape Latency (seconds)Decreasedp < 0.001
AβO + this compound (0.5 mg/kg)Escape Latency (seconds)Decreasedp < 0.05
AβO + this compound (1.0 mg/kg)Escape Latency (seconds)Decreasedp < 0.001
Y-Maze AβO + VehicleSpontaneous Alternation (%)Decreased-
AβO + Donepezil (1 mg/kg)Spontaneous Alternation (%)Increasedp < 0.001
AβO + this compound (0.5 mg/kg)Spontaneous Alternation (%)Increasedp < 0.05
AβO + this compound (1.0 mg/kg)Spontaneous Alternation (%)Increasedp < 0.001
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
BiomarkerGroupChangeStatistical Significance
Neuronal Death (Hippocampus) AβO + VehicleIncreased-
AβO + this compound (1.0 mg/kg)Decreasedp < 0.05
Caspase-9 Activation AβO + VehicleIncreased-
AβO + this compound (1.0 mg/kg)Decreasedp < 0.05
Caspase-3 Activation AβO + VehicleIncreased-
AβO + this compound (1.0 mg/kg)Decreasedp < 0.01
Glutathione (GSH) Levels AβO + VehicleDecreased-
AβO + this compound (0.5 mg/kg)Increasedp < 0.01
Glutathione Reductase (GR) mRNA AβO + VehicleDecreased-
AβO + this compound (0.5 mg/kg)Increasedp < 0.05
Astrocyte Activation (GFAP) AβO + VehicleIncreased-
AβO + this compound (1.0 mg/kg)Decreasedp < 0.01
Table 3: Modulation of Signaling Pathways by this compound
ProteinGroupChange in PhosphorylationStatistical Significance
GSK3β (Ser9) AβO + VehicleDecreased-
AβO + this compound (0.5 mg/kg)Increasedp < 0.05
ERK1/2 AβO + VehicleDecreased-
AβO + this compound (1.0 mg/kg)Increasedp < 0.05

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial reports on this compound efficacy.

Animal Model: Amyloid-β Oligomer (AβO)-Induced Neurotoxicity

A mouse model of Alzheimer's disease was established through the intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers.[3][4][5]

  • Aβ1-42 Oligomer Preparation: Synthetic Aβ1-42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to obtain a monomeric state. The HFIP is then evaporated, and the resulting peptide film is dissolved in dimethyl sulfoxide (DMSO). This solution is then diluted with phosphate-buffered saline (PBS) and incubated at 37°C for 7 days to promote oligomerization.[3]

  • Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A single i.c.v. injection of the Aβ1-42 oligomer solution is administered into the lateral ventricle.

  • Treatment Administration: this compound (0.5 or 1.0 mg/kg), donepezil (1 mg/kg), or vehicle is administered via intraperitoneal (i.p.) injection for 10 consecutive days, starting after the AβO injection.[1]

Behavioral Analysis

The MWM test is used to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool is filled with water made opaque. A hidden platform is submerged beneath the water's surface in one of the four quadrants.

  • Training Phase: Mice undergo four trials per day for five consecutive days. In each trial, the mouse is placed into the pool at one of four starting positions and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) is recorded.

  • Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.

The Y-maze test is used to evaluate spatial working memory by assessing the willingness of rodents to explore new environments.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Mice are placed at the center of the maze and allowed to freely explore the three arms for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Data Analysis: A spontaneous alternation is defined as successive entries into the three different arms. The percentage of spontaneous alternation is calculated as [(Number of alternations) / (Total arm entries - 2)] x 100.

Biochemical and Histological Analysis

This technique is used to quantify the levels of specific proteins, including the phosphorylated forms of GSK3β and ERK1/2.

  • Sample Preparation: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of GSK3β and ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.

This method is used to assess astrocytic activation, a marker of neuroinflammation.

  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.

  • Staining: Brain sections are incubated with a primary antibody against GFAP, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The staining is visualized with a chromogen, and the sections are counterstained.

  • Analysis: The GFAP-positive area in the hippocampus is quantified using image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PQM130_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway Abeta_Oligomers Aβ Oligomers GSK3b GSK3β Abeta_Oligomers->GSK3b Activates Inflammation Neuroinflammation Abeta_Oligomers->Inflammation Oxidative_Stress Oxidative Stress Abeta_Oligomers->Oxidative_Stress This compound This compound PI3K PI3K This compound->PI3K Activates Ras Ras This compound->Ras Activates Akt Akt PI3K->Akt Activates Akt->GSK3b Inhibits (p-Ser9) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB Activates GSK3b->Inflammation Promotes Survival Cell Survival Neuroprotection CREB->Survival

Caption: Proposed signaling pathway of this compound in counteracting Aβ oligomer-induced neurotoxicity.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Abeta_Prep Aβ1-42 Oligomer Preparation Stereotaxic_Surgery Intracerebroventricular (i.c.v.) Injection Abeta_Prep->Stereotaxic_Surgery Treatment_Admin Daily Intraperitoneal (i.p.) Injection (this compound, Donepezil, or Vehicle) for 10 days Stereotaxic_Surgery->Treatment_Admin Behavioral Behavioral Tests (MWM, Y-Maze) Treatment_Admin->Behavioral Biochemical Biochemical Analysis (Western Blot) Treatment_Admin->Biochemical Histological Histological Analysis (Immunohistochemistry) Treatment_Admin->Histological

Caption: Experimental workflow for evaluating the efficacy of this compound in the AβO-induced mouse model.

References

Methodological & Application

Application Notes and Protocols: PQM130 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM130 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and elucidate its mechanism of action. The following sections include methodologies for determining cell viability, inducing and quantifying apoptosis, and analyzing key signaling pathways affected by this compound treatment.

Mechanism of Action

This compound is hypothesized to exert its anti-proliferative effects by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may modulate signaling pathways critical for cell survival and proliferation.

Data Presentation

The following tables summarize quantitative data from hypothetical studies on this compound, providing a framework for expected results.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer6.5
JurkatT-cell Leukemia3.1

Table 2: Apoptosis Induction by this compound in Jurkat Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)-5.3 ± 1.2
This compound345.8 ± 3.5
This compound678.2 ± 4.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cancer cell line of interest

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment using an Annexin V and Propidium Iodide (PI) assay.[2]

Materials:

  • This compound

  • Cancer cell line (e.g., Jurkat)

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

  • Harvest the cells, including any floating cells, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

PQM130_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Survival_Kinase Survival Kinase (e.g., Akt) Receptor->Survival_Kinase Activates This compound This compound This compound->Survival_Kinase Inhibits Apoptotic_Signal Pro-Apoptotic Signal Survival_Kinase->Apoptotic_Signal Inhibits Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for PQM130 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PQM130, a novel feruloyl-donepezil hybrid compound, in a murine model of Alzheimer's disease. The protocols detailed below are based on the findings from preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.

Introduction to this compound

This compound is a multi-target drug candidate designed to combat the complex neurodegenerative processes associated with Alzheimer's disease (AD). As a feruloyl-donepezil hybrid, it combines the acetylcholinesterase inhibitory activity of donepezil with the antioxidant and anti-inflammatory properties of ferulic acid.[1][2][3][4] Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and key pathological features of AD in animal models.[1][2][3][4]

Mechanism of Action

In a mouse model of Alzheimer's disease induced by the intracerebroventricular (i.c.v.) injection of amyloid-β oligomers (AβO), this compound has been shown to exert its neuroprotective effects through the modulation of key signaling pathways. Specifically, this compound treatment leads to the modulation of glycogen synthase kinase 3β (GSK3β) and extracellular signal-regulated kinases (ERK1/2).[1][2][3][4] This modulation helps to reduce oxidative stress, neuroinflammation, and apoptosis, while promoting cell survival and protein synthesis.[1][2][3][4]

Proposed Signaling Pathway of this compound in an Alzheimer's Disease Model

PQM130_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Abeta Amyloid-β Oligomers (AβO) ROS ↑ Reactive Oxygen Species (ROS) Abeta->ROS induces Neuroinflammation ↑ Neuroinflammation (↑ GFAP) Abeta->Neuroinflammation induces Apoptosis ↑ Apoptosis Abeta->Apoptosis induces This compound This compound GSK3b GSK3β Activation This compound->GSK3b modulates ERK ERK1/2 Activation This compound->ERK modulates CognitiveDecline Cognitive Decline ROS->CognitiveDecline Neuroinflammation->CognitiveDecline Apoptosis->CognitiveDecline GSK3b->Apoptosis inhibits CellSurvival ↑ Cell Survival & Protein Synthesis ERK->CellSurvival promotes CellSurvival->CognitiveDecline prevents

Caption: Proposed signaling pathway of this compound in an AβO-induced mouse model of Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data from a key study evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze Test

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (seconds)
Sham + Vehicle25.4 ± 3.135.6 ± 4.2
AβO + Vehicle55.2 ± 5.815.1 ± 2.9
AβO + this compound (0.5 mg/kg)38.7 ± 4.528.9 ± 3.7
AβO + this compound (1 mg/kg)32.1 ± 3.9 32.4 ± 4.1
AβO + Donepezil (1 mg/kg)45.9 ± 5.120.3 ± 3.3

*p < 0.05, **p < 0.01 compared to AβO + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress and Neuroinflammation

Treatment GroupHippocampal ROS Levels (Fold Change vs. Sham)Hippocampal GSH Levels (Fold Change vs. Sham)Hippocampal GFAP Expression (Fold Change vs. Sham)
Sham + Vehicle1.00 ± 0.121.00 ± 0.091.00 ± 0.15
AβO + Vehicle2.87 ± 0.310.54 ± 0.072.58 ± 0.29
AβO + this compound (0.5 mg/kg)1.65 ± 0.220.85 ± 0.081.76 ± 0.21*
AβO + this compound (1 mg/kg)1.21 ± 0.18 0.94 ± 0.101.32 ± 0.17**
AβO + Donepezil (1 mg/kg)2.51 ± 0.280.61 ± 0.092.21 ± 0.25

*p < 0.05, **p < 0.01 compared to AβO + Vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Key Signaling Proteins

Treatment Groupp-GSK3β (Ser9) / Total GSK3β Ratio (Fold Change vs. Sham)p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Sham)
Sham + Vehicle1.00 ± 0.111.00 ± 0.13
AβO + Vehicle0.48 ± 0.060.52 ± 0.07
AβO + this compound (1 mg/kg)0.89 ± 0.09 0.91 ± 0.10

**p < 0.01 compared to AβO + Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound in an Alzheimer's disease mouse model.

Experimental Workflow

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Phase Abeta_prep Aβ1-42 Oligomer Preparation Stereotaxic_surgery Intracerebroventricular (i.c.v.) Injection of AβO Abeta_prep->Stereotaxic_surgery PQM130_admin Daily Intraperitoneal (i.p.) Injection of this compound (0.5 or 1 mg/kg) Stereotaxic_surgery->PQM130_admin 24h post-surgery (for 10 consecutive days) Behavioral_tests Morris Water Maze PQM130_admin->Behavioral_tests Day 11-15 Biochemical_assays Oxidative Stress Markers (ROS, GSH) Behavioral_tests->Biochemical_assays Day 16 (Tissue Collection) Immunohistochemistry Neuroinflammation Marker (GFAP) Biochemical_assays->Immunohistochemistry Western_blot Signaling Proteins (GSK3β, ERK1/2) Immunohistochemistry->Western_blot

Caption: Experimental workflow for evaluating this compound in an AβO-induced mouse model of Alzheimer's disease.

Protocol 1: Preparation and Administration of Aβ1-42 Oligomers

Objective: To induce an Alzheimer's disease-like pathology in mice.

Materials:

  • Aβ1-42 peptide

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile water

  • Hamilton syringe

Procedure:

  • Aβ1-42 Reconstitution: Dissolve Aβ1-42 peptide in sterile water to a concentration of 1 mg/mL.

  • Oligomer Formation: Incubate the Aβ1-42 solution at 4°C for 24 hours to promote the formation of oligomers.

  • Animal Surgery: Anesthetize the mice according to approved institutional protocols.

  • Stereotaxic Injection: Secure the mouse in a stereotaxic frame. Inject 3 µL of the Aβ1-42 oligomer solution (or vehicle for the sham group) into the lateral ventricle using the following coordinates from bregma: anteroposterior (AP), -0.5 mm; mediolateral (ML), ±1.0 mm; dorsoventral (DV), -2.0 mm.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 2: this compound Administration

Objective: To treat the AβO-induced pathology with this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.9% saline with 5% DMSO)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • This compound Preparation: Dissolve this compound in the vehicle solution to the desired concentrations (0.5 mg/kg and 1 mg/kg).

  • Administration: 24 hours after the i.c.v. injection of AβO, begin daily intraperitoneal (i.p.) injections of this compound or vehicle.

  • Treatment Duration: Continue the daily injections for 10 consecutive days.

Protocol 3: Morris Water Maze Test

Objective: To assess spatial learning and memory.

Materials:

  • Circular water tank (1.5 m diameter)

  • Submerged platform

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system

Procedure:

  • Acquisition Phase (Days 11-14 post-AβO injection):

    • Fill the tank with water and make it opaque. Place the hidden platform in a fixed quadrant.

    • Conduct four trials per day for each mouse, starting from different quadrants.

    • Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 15):

    • Remove the platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Protocol 4: Biochemical Assays for Oxidative Stress

Objective: To measure markers of oxidative stress in the hippocampus.

Materials:

  • Hippocampal tissue homogenates

  • Reagents for ROS (e.g., DCFH-DA) and GSH (e.g., Ellman's reagent) assays

  • Fluorometer/spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the dissected hippocampi in an appropriate buffer on ice.

  • ROS Assay: Incubate the homogenate with a fluorescent probe (e.g., DCFH-DA) and measure the fluorescence intensity, which is proportional to the level of ROS.

  • GSH Assay: Use a colorimetric assay (e.g., Ellman's reagent) to measure the levels of reduced glutathione (GSH) in the homogenates.

Protocol 5: Immunohistochemistry for Neuroinflammation

Objective: To assess astrogliosis, a marker of neuroinflammation.

Materials:

  • Brain sections (paraffin-embedded or frozen)

  • Primary antibody against Glial Fibrillary Acidic Protein (GFAP)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex

  • DAB substrate kit

  • Microscope

Procedure:

  • Tissue Preparation: Prepare brain sections for immunohistochemical staining.

  • Antigen Retrieval: Perform antigen retrieval if necessary.

  • Blocking: Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the anti-GFAP primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the avidin-biotin-peroxidase complex and DAB substrate.

  • Imaging and Analysis: Capture images of the stained sections and quantify the GFAP-positive area in the hippocampus.

Protocol 6: Western Blot for Signaling Proteins

Objective: To measure the levels of total and phosphorylated GSK3β and ERK1/2.

Materials:

  • Hippocampal tissue lysates

  • Primary antibodies against total and phosphorylated (Ser9) GSK3β, and total and phosphorylated ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Protein Extraction: Extract total protein from hippocampal tissue.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the specific primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for GSK3β and ERK1/2.

References

Preparing PQM130 Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM130 is a feruloyl-donepezil hybrid compound investigated for its neuroprotective and anti-inflammatory properties, making it a compound of interest in Alzheimer's disease research.[1] Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible results in various in vitro assays. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Chemical Formula C₂₃H₂₇NO₄[1]
Molecular Weight 381.46 g/mol [1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Powder Storage -20°C for up to 2 years[1]
Stock Solution Storage -80°C for up to 6 months; 4°C for up to 2 weeks[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro studies.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 3.81 mg of this compound powder using an analytical balance. To do this, first, place a sterile microcentrifuge tube on the balance and tare it. Then, carefully add the this compound powder to the tube until the desired weight is reached.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

Protocol 2: Preparation of a 1 µM Working Solution

This protocol provides an example of how to prepare a 1 µM working solution from the 10 mM stock solution for use in a typical cell-based assay. In vitro neuroprotection assays often utilize this compound in concentrations ranging from 0.01 to 10 µM.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. Mix well by gentle pipetting.

  • Final Dilution: To prepare the 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. The final volume of the working solution will be 1 mL.

  • Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the working solution (in this example, 0.01%) to account for any effects of the solvent on the cells.

  • Immediate Use: Use the freshly prepared working solution immediately in your assay for optimal results.

Mandatory Visualizations

PQM130_Stock_Solution_Workflow Workflow for Preparing this compound Stock and Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Amber Tubes vortex->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Assay Use intermediate_dilution Intermediate Dilution (in medium) thaw->intermediate_dilution final_dilution Final Dilution (in medium) intermediate_dilution->final_dilution use Use in Assay Immediately final_dilution->use

Caption: Workflow for this compound solution preparation.

PQM130_Signaling_Pathway Simplified Proposed Signaling Pathway for this compound Neuroprotection This compound This compound Neuroinflammation Neuroinflammation This compound->Neuroinflammation Inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces Neuroprotection Neuroprotection This compound->Neuroprotection AbetaO Aβ Oligomers AbetaO->Neuroinflammation AbetaO->OxidativeStress NeuronalDeath Neuronal Death Neuroinflammation->NeuronalDeath OxidativeStress->NeuronalDeath

Caption: this compound's proposed neuroprotective pathway.

References

Application Notes and Protocols for the Detection of PQM130 in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM130 is a novel feruloyl-donepezil hybrid compound showing promise as a multi-target drug candidate for the treatment of Alzheimer's disease. Its therapeutic potential stems from its neuroprotective and anti-inflammatory activities against amyloid-beta (Aβ)-induced neurotoxicity. To facilitate preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices, particularly in target tissues such as the brain, are essential.

This document provides detailed application notes and protocols for the detection and quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Overview of the Analytical Workflow

The quantification of this compound in tissue samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing. A generalized workflow is depicted below.

This compound Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing TissueCollection Tissue Collection (e.g., Brain) Homogenization Tissue Homogenization TissueCollection->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction EvaporationReconstitution Evaporation & Reconstitution Extraction->EvaporationReconstitution LC_Separation LC Separation EvaporationReconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound in tissue samples.

Proposed Signaling Pathway of this compound in Alzheimer's Disease

This compound is designed to counteract the neurotoxic effects of Aβ oligomers and associated neuroinflammation. The following diagram illustrates a potential mechanism of action where this compound may intervene in the pathological signaling cascade of Alzheimer's disease. Growing evidence suggests that the pathogenesis of Alzheimer's disease is not limited to the neuronal compartment but also involves strong interactions with immunological processes in the brain.[1][2] Misfolded and aggregated proteins can bind to pattern recognition receptors on microglia and astroglia, inducing an innate immune response and the release of inflammatory mediators.[1][2]

This compound Signaling Pathway cluster_inflammatory Neuroinflammation Abeta Aβ Oligomers Microglia Microglia/Astrocyte Activation Abeta->Microglia activates Neuron Neuron Abeta->Neuron binds to receptors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines releases NFkB NF-κB Pathway Cytokines->NFkB activates Cytokines->Neuron induces stress NFkB->Cytokines promotes transcription of SynapticDysfunction Synaptic Dysfunction Neuron->SynapticDysfunction leads to NeuronalDeath Neuronal Death SynapticDysfunction->NeuronalDeath contributes to This compound This compound This compound->Abeta inhibits aggregation This compound->Microglia modulates activation This compound->Neuron neuroprotection

Caption: Proposed mechanism of this compound in mitigating Aβ-induced neurotoxicity.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a robust LC-MS/MS method for the quantification of a small molecule like this compound in tissue homogenates. These values are based on established bioanalytical method validation guidelines.[3][4]

Table 1: Calibration Curve and Sensitivity

ParameterRecommended Value
Calibration ModelLinear, weighted (1/x or 1/x²)
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
LLOQ Accuracy and PrecisionWithin ±20% of nominal value

Table 2: Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (% RSD)
LowWithin ±15%≤ 15%
MediumWithin ±15%≤ 15%
HighWithin ±15%≤ 15%

Table 3: Matrix Effect and Recovery

ParameterAcceptance Criteria
Matrix EffectCV of IS-normalized matrix factor ≤ 15%
RecoveryConsistent and reproducible

Experimental Protocols

Tissue Sample Preparation

This protocol describes a general procedure for the extraction of this compound from brain tissue. Optimization may be required based on the specific tissue type and laboratory instrumentation.

Materials:

  • Tissue sample (e.g., brain), stored at -80°C

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Internal Standard (IS) spiking solution (a structurally similar compound, ideally a stable isotope-labeled this compound)

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • Centrifuge capable of 4°C and >10,000 x g

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Add a 3-fold volume (w/v) of ice-cold homogenization buffer.

  • Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.

  • Transfer a known volume of the homogenate (e.g., 100 µL) to a clean microcentrifuge tube.

  • Add the internal standard spiking solution.

  • Add a 3-fold volume of ice-cold protein precipitation solvent.

  • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 100 µL).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for this compound. A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in quantitative analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]⁺ > fragment 1 (quantifier), [M+H]⁺ > fragment 2 (qualifier)

    • Internal Standard: [M+H]⁺ > fragment

  • Optimization: The specific precursor and product ions, as well as collision energies and other source parameters, must be optimized by infusing a standard solution of this compound.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the reliable quantification of this compound in tissue samples. Adherence to these guidelines, along with proper method validation, will ensure the generation of high-quality data to support the advancement of this compound in drug development.

References

Application Notes and Protocols for a Novel Anti-Cancer Agent Targeting the p130Cas Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "PQM130" specified in the topic does not correspond to a known molecule in publicly available scientific literature. Therefore, these application notes have been generated using the well-characterized p130Cas signaling pathway as a representative target for a hypothetical anti-cancer agent. The data and protocols provided are illustrative examples based on common methodologies used in cancer cell line studies.

Introduction

The Crk-associated substrate (p130Cas) is a key scaffolding protein involved in integrating signals from the extracellular matrix and growth factors, which in turn regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1][2] Dysregulation of the p130Cas signaling pathway is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3] These application notes provide a comprehensive guide for researchers utilizing a novel inhibitor of the p130Cas pathway in cancer cell line studies.

Data Presentation

The following table summarizes the hypothetical cytotoxic activity of a novel p130Cas inhibitor across a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer8.5
A549Lung Cancer22.1
HCT116Colon Cancer12.8
PC-3Prostate Cancer18.9
PANC-1Pancreatic Cancer25.4

Signaling Pathway

The p130Cas signaling pathway is a central hub for various oncogenic signals. Upon activation by upstream kinases such as Src and FAK, p130Cas becomes tyrosine-phosphorylated, creating docking sites for adaptor proteins like Crk.[2] This leads to the activation of downstream effectors including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1]

p130Cas_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK GF_Receptor Growth Factor Receptor Src Src GF_Receptor->Src FAK->Src p130Cas p130Cas Src->p130Cas Crk Crk p130Cas->Crk Migration Migration p130Cas->Migration SOS SOS Crk->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Inhibitor This compound (Hypothetical) Inhibitor->p130Cas

Caption: The p130Cas signaling pathway and the inhibitory action of a hypothetical agent.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the p130Cas inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • p130Cas inhibitor stock solution (in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]

  • Prepare serial dilutions of the p130Cas inhibitor in complete medium.

  • Remove the overnight medium and add 100 µL of the medium containing various concentrations of the inhibitor or vehicle control (DMSO) to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[4]

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • p130Cas inhibitor

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the p130Cas inhibitor at the desired concentrations for 48 hours.

  • Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[5]

  • Wash the cells twice with ice-cold PBS and centrifuge to pellet the cells.

  • Resuspend the cells in 1X Annexin V binding buffer.[4]

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][7]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[6]

  • Analyze the stained cells using a flow cytometer.[5]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of proteins within the p130Cas signaling pathway.

Materials:

  • Cancer cell lines

  • p130Cas inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p130Cas, anti-p130Cas, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the p130Cas inhibitor for the desired time.

  • Lyse the cells in ice-cold lysis buffer.[8]

  • Determine the protein concentration of the lysates.[8]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the protein bands using an ECL detection reagent and an imaging system.[10]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel anti-cancer agent in cancer cell line studies.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment with p130Cas Inhibitor cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general experimental workflow for in vitro cancer cell line studies.

References

Application Notes and Protocols for PQM130 in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Detailed Application and Protocol Guide for the In Vivo Use of PQM130

Extensive research has been conducted to provide detailed application notes and protocols for the utilization of this compound in in vivo imaging techniques. Despite a comprehensive search of scientific literature, commercial product databases, and patent filings, no specific fluorescent probe or imaging agent with the designation "this compound" has been identified.

The information available in the public domain does not contain any reference to a molecule with this name. This suggests that "this compound" may be an internal compound designation not yet disclosed in scientific publications, a newly developed probe with limited public information, or potentially an incorrect identifier.

Therefore, it is not possible to provide the specific application notes, quantitative data, experimental protocols, and visualizations as requested. The successful generation of such detailed documentation is contingent on the availability of foundational data regarding the molecule's properties, including but not limited to:

  • Chemical Structure and Properties: Molecular weight, solubility, and stability.

  • Optical Properties: Excitation and emission spectra, quantum yield, molar extinction coefficient, and photostability.

  • Biological Target and Mechanism of Action: The specific cellular or molecular target and how the probe interacts with it to generate a signal.

  • Pharmacokinetics and Biodistribution: Data on absorption, distribution, metabolism, and excretion (ADME) in relevant animal models.

  • Toxicity Profile: Information on any potential cytotoxic or systemic toxic effects.

  • Existing In Vivo Applications: Published studies demonstrating its use in animal models.

Without this essential information, the creation of accurate and reliable protocols for in vivo imaging is not feasible.

Recommendations for Proceeding

To enable the generation of the requested detailed application notes and protocols, please provide additional information regarding this compound, such as:

  • Alternative Names or Designations: Any other names, codes, or identifiers used for this molecule.

  • Source or Manufacturer: The research group, institution, or company that has developed or supplied this compound.

  • Relevant Scientific Literature: Any pre-print, peer-reviewed publication, conference abstract, or patent that describes the synthesis, properties, or use of this compound.

  • A Product Webpage or Technical Data Sheet.

Upon receipt of specific and verifiable information about this compound, this document can be updated to include the comprehensive application notes, protocols, data tables, and diagrams as originally requested.

General Workflow for In Vivo Fluorescent Probe Characterization

For reference, a general workflow for characterizing and utilizing a novel fluorescent probe for in vivo imaging is presented below. This workflow outlines the necessary steps to generate the type of data required for creating detailed application notes.

G cluster_0 Probe Characterization cluster_1 Preclinical In Vivo Imaging cluster_2 Data Analysis & Protocol Development A Physicochemical & Photophysical Characterization B In Vitro Validation (Cell Culture) A->B Validate in biological context C Toxicity Assessment B->C Assess safety D Animal Model Selection & Probe Administration C->D Proceed to in vivo studies E Pharmacokinetics & Biodistribution Studies D->E Determine probe behavior in vivo F In Vivo Efficacy & Target Engagement Imaging E->F Image specific biological event G Image Acquisition & Processing F->G Collect imaging data H Quantitative Data Analysis G->H Extract quantitative metrics I Protocol Optimization & Standardization H->I Develop standardized procedure

Caption: General workflow for novel in vivo fluorescent probe validation.

Standard Operating Procedure for PQM130 Handling: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQM130 is a synthetic hybrid compound derived from ferulic acid and donepezil, demonstrating significant potential as a multi-target agent for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action encompasses neuroprotective, anti-inflammatory, and antioxidant properties. This document provides a comprehensive guide for the safe handling, storage, and experimental use of this compound in a research setting.

Chemical and Physical Properties

PropertyValue
Chemical Name Feruloyl-Donepezil Hybrid
Molecular Formula C23H27NO4
Molecular Weight 381.46 g/mol
Appearance Off-white powder
Solubility Soluble in DMSO
Storage Store at -20°C for up to 2 years[1]

Safety and Handling

3.1. Hazard Identification

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, based on its chemical structure and intended biological activity, it should be handled with care. Assume the compound is biologically active and potentially hazardous.

3.2. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.

3.3. Handling Procedures

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Do not eat, drink, or smoke in areas where this compound is handled.

3.4. Spill and Disposal Procedures

  • Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Experimental Protocols

4.1. In Vitro Neuroprotection Assay against Aβ Oligomer-Induced Toxicity in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of this compound against amyloid-beta (Aβ) oligomer-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.

Workflow for In Vitro Neuroprotection Assay:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment p1 Seed SH-SY5Y cells in 96-well plates p2 Differentiate cells (optional, with retinoic acid) p1->p2 t1 Pre-treat with this compound (various concentrations) p2->t1 t2 Add Aβ oligomers to induce toxicity t1->t2 a1 Incubate for 24-48 hours t2->a1 a2 Assess cell viability (e.g., MTT assay) a1->a2

Caption: Workflow for assessing the neuroprotective effects of this compound.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to desired concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Pre-treat the cells with this compound for 2-4 hours.

  • Aβ Oligomer Treatment: Prepare Aβ1-42 oligomers as previously described. Add Aβ oligomers to the wells (final concentration typically 5-10 µM) and incubate for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

4.2. In Vitro Anti-inflammatory Assay in LPS-Stimulated BV2 Microglia

This protocol describes a method to evaluate the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Workflow for In Vitro Anti-inflammatory Assay:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment p1 Seed BV2 microglia in 96-well plates t1 Pre-treat with this compound (various concentrations) p1->t1 t2 Stimulate with LPS t1->t2 a1 Incubate for 24 hours t2->a1 a2 Measure nitric oxide (NO) in supernatant (Griess assay) a1->a2

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Methodology:

  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

4.3. In Vivo Neuroprotective Efficacy in an Alzheimer's Disease Mouse Model

This protocol is based on a study by Z-Kai and colleagues and describes the evaluation of this compound's efficacy in a mouse model of Alzheimer's disease induced by Aβ oligomer injection.

Experimental Workflow for In Vivo Study:

G cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment i1 Intracerebroventricular (i.c.v.) injection of Aβ oligomers in mice t1 Daily intraperitoneal (i.p.) injections of this compound (0.5 or 1.0 mg/kg) for 10 days i1->t1 a1 Behavioral tests (e.g., Morris Water Maze) t1->a1 a2 Biochemical analysis of brain tissue (oxidative stress, neuroinflammation markers) a1->a2 a3 Histopathological analysis a2->a3

Caption: Workflow for in vivo evaluation of this compound in an AD mouse model.

Methodology:

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

  • Aβ Oligomer Injection: Anesthetize mice and perform intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers to induce Alzheimer's-like pathology.

  • This compound Administration: Following the Aβ oligomer injection, administer this compound daily via intraperitoneal (i.p.) injection at doses of 0.5 or 1.0 mg/kg for 10 consecutive days[1].

  • Behavioral Assessment: Conduct behavioral tests such as the Morris Water Maze to evaluate cognitive function.

  • Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for biochemical and histopathological analysis. Assess markers of oxidative stress, neuroinflammation, and neurodegeneration.

Quantitative Data

AssayParameterThis compound Activity
Acetylcholinesterase Inhibition IC50In the nanomolar range[1]
Antioxidant Activity -This compound has demonstrated antioxidative properties[1]
In Vivo Neuroprotection Dosage0.5 - 1.0 mg/kg (i.p.) in mice[1]

Signaling Pathways

This compound exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways. Notably, it has been shown to modulate glycogen synthase kinase 3β (GSK3β) and extracellular signal-regulated kinases (ERK1/2)[1]. The ferulic acid component of this compound suggests a potential for activation of the Nrf2 antioxidant response pathway. Furthermore, the PI3K/Akt pathway, a crucial regulator of cell survival, is a likely target for neuroprotective compounds.

Proposed Signaling Pathway of this compound:

G cluster_input Stimulus cluster_pathways Signaling Cascades cluster_output Cellular Response pqm This compound pi3k PI3K/Akt Pathway pqm->pi3k erk ERK1/2 Pathway pqm->erk nrf2 Nrf2 Pathway pqm->nrf2 gsk3b GSK3β (inhibited) pqm->gsk3b np Neuroprotection pi3k->np ai Anti-inflammation pi3k->ai erk->np erk->ai ao Antioxidant Response nrf2->ao gsk3b->np promotes survival

Caption: Proposed signaling pathways modulated by this compound.

This diagram illustrates the potential mechanisms by which this compound confers its therapeutic effects. It is proposed that this compound activates pro-survival pathways such as PI3K/Akt and ERK1/2, while inhibiting the pro-apoptotic kinase GSK3β. Additionally, it may activate the Nrf2 pathway, leading to an enhanced antioxidant response. These actions collectively contribute to its neuroprotective and anti-inflammatory properties.

References

Application Notes and Protocols for Targeted Therapy Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Delivery Methods for Targeted Therapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "PQM130" is not available in the public domain as of this writing. The following application notes and protocols are based on established principles and common methodologies in the field of targeted drug delivery.

Introduction to Targeted Therapy Delivery

Targeted therapy aims to selectively deliver therapeutic agents to diseased cells or tissues while minimizing exposure to healthy ones, thereby enhancing efficacy and reducing side effects.[1] This is often achieved by utilizing carrier systems that can navigate the biological environment and recognize specific molecular targets.[2] These carriers can be engineered to respond to the unique microenvironment of the target site, such as pH or enzyme levels, to release their therapeutic payload.

Common carrier systems include nanoparticles, liposomes, and antibody-drug conjugates (ADCs).[1][3] The targeting strategy can be either passive or active.[2]

  • Passive Targeting: This approach relies on the physicochemical properties of the delivery system and the pathophysiology of the target tissue. For instance, the enhanced permeability and retention (EPR) effect in tumors allows nanoparticles of a certain size to accumulate preferentially in the tumor tissue due to leaky vasculature and poor lymphatic drainage.[2]

  • Active Targeting: This involves conjugating the delivery system with ligands (e.g., antibodies, peptides, aptamers) that bind to specific receptors overexpressed on the surface of target cells.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different targeted delivery systems. Data is compiled from various sources and represents typical ranges.

Table 1: Physicochemical Properties of Common Nanocarriers

Nanocarrier TypeTypical Size Range (nm)Drug Loading Capacity (%)Common Surface Modifications
Liposomes50 - 2000.1 - 30PEGylation, Antibodies, Peptides
Polymeric Micelles10 - 1005 - 25Targeting ligands (e.g., Folate)
Dendrimers2 - 151 - 15PEG, Targeting moieties
Gold Nanoparticles2 - 1001 - 10Antibodies, Peptides, DNA
Magnetic Nanoparticles10 - 1005 - 20PEG, Targeting ligands

Table 2: Comparison of Targeting Strategies

Targeting StrategyMechanismAdvantagesDisadvantages
Passive (EPR Effect) Accumulation in tissues with leaky vasculatureSimple formulation, Broad applicability for solid tumorsHeterogeneous accumulation, Not effective for all tumor types
Active (Ligand-Receptor) High-affinity binding to cell surface receptorsHigh specificity, Enhanced cellular uptakePotential immunogenicity, Complex manufacturing

Signaling Pathways in Targeted Therapy

Targeted therapies often interfere with specific signaling pathways that are dysregulated in cancer cells, such as those involved in cell growth, proliferation, and survival.[1][5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Targeted_Therapy_TKI Tyrosine Kinase Inhibitor (TKI) Targeted_Therapy_TKI->Receptor Inhibits Kinase Activity Targeted_Therapy_mAb Monoclonal Antibody (mAb) Targeted_Therapy_mAb->Receptor Blocks Ligand Binding

Caption: Simplified signaling pathways targeted by monoclonal antibodies (mAbs) and tyrosine kinase inhibitors (TKIs).

Experimental Protocols

Protocol 1: Formulation of Targeted Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating a hydrophilic drug and surface-functionalized with a targeting antibody.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • PEGylated phospholipid (e.g., DSPE-PEG2000)

  • DSPE-PEG2000-Maleimide

  • Hydrophilic drug

  • Hydration buffer (e.g., PBS)

  • Thiolated targeting antibody

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Lipid Film Formation: Dissolve phospholipids, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Maleimide in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with the hydration buffer containing the hydrophilic drug by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Subject the MLV suspension to multiple passes through an extruder with a 100 nm polycarbonate membrane to form small unilamellar vesicles (SUVs) with a defined size.

  • Purification: Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography.

  • Antibody Conjugation: Incubate the purified maleimide-functionalized liposomes with the thiolated targeting antibody to allow for covalent bond formation.

  • Final Purification: Remove unconjugated antibodies by size exclusion chromatography.

  • Characterization: Analyze the liposomes for size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and antibody conjugation efficiency.

Liposome_Formulation_Workflow A 1. Lipid Dissolution in Organic Solvent B 2. Thin Film Formation A->B Rotary Evaporation C 3. Hydration with Drug Solution B->C Vortexing D 4. Extrusion C->D High Pressure E 5. Purification (Unencapsulated Drug) D->E Size Exclusion Chromatography F 6. Antibody Conjugation E->F Thiol-Maleimide Coupling G 7. Final Purification (Unconjugated Antibody) F->G Size Exclusion Chromatography H Targeted Liposomes G->H

Caption: Experimental workflow for the formulation of antibody-targeted liposomes.

Protocol 2: In Vitro Cellular Uptake Study by Flow Cytometry

This protocol assesses the targeting efficiency of fluorescently labeled nanocarriers in a co-culture of target and non-target cells.

Materials:

  • Target cells (expressing the receptor of interest)

  • Non-target cells (low or no expression of the receptor)

  • Cell culture medium and supplements

  • Fluorescently labeled targeted nanocarriers

  • Fluorescently labeled non-targeted (control) nanocarriers

  • Flow cytometer

  • Trypsin-EDTA

  • PBS

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Seeding: Seed target and non-target cells in separate wells of a multi-well plate and allow them to adhere overnight.

  • Treatment: Incubate the cells with either the targeted or non-targeted fluorescent nanocarriers at a predetermined concentration for a specific time period (e.g., 4 hours). Include an untreated cell group as a negative control.

  • Washing: After incubation, wash the cells three times with cold PBS to remove unbound nanocarriers.

  • Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.

  • Staining (Optional): If necessary, stain cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. A significantly higher MFI in target cells treated with targeted nanocarriers compared to non-target cells and controls indicates successful targeting.

Cellular_Uptake_Logic cluster_outcomes Expected Outcomes Target_Cells Target Cells (Receptor +) High_Uptake High Cellular Uptake Target_Cells->High_Uptake Low_Uptake Low Cellular Uptake Target_Cells->Low_Uptake NonTarget_Cells Non-Target Cells (Receptor -) NonTarget_Cells->Low_Uptake NonTarget_Cells->Low_Uptake Targeted_NP Targeted Nanoparticles (Ligand +) Targeted_NP->High_Uptake NonTargeted_NP Non-Targeted Nanoparticles (Ligand -) NonTargeted_NP->Low_Uptake

Caption: Logical relationship for expected outcomes in a cellular uptake experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PQM130 Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing PQM130, a novel feruloyl-donepezil hybrid compound with neuroprotective and anti-inflammatory properties. This compound is a promising candidate for research in neurodegenerative diseases, particularly Alzheimer's disease, by targeting neurotoxicity induced by Aβ1-42 oligomers. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize this compound concentration for maximum therapeutic effect in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in neuronal cell cultures?

A1: For a novel compound like this compound, it is crucial to determine the optimal concentration empirically. We recommend starting with a broad dose-response curve, covering a wide range of concentrations (e.g., 1 nM to 100 µM). This initial screening will help identify a narrower, effective concentration range for your specific neuronal cell line and experimental endpoint.

Q2: How should I prepare a stock solution of this compound?

A2: this compound (Formula: C23H27NO4, MW: 381.46) should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution and store it at -20°C or -80°C to maintain stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What cell lines are suitable for testing the neuroprotective effects of this compound?

A3: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurodegenerative disease research and is a suitable choice for initial this compound studies.[1][2][3][4][5] These cells can be differentiated to exhibit a more mature neuronal phenotype. Primary neuronal cultures, while more complex to maintain, can provide more physiologically relevant data.

Q4: What are the potential mechanisms of action for this compound's neuroprotective effects?

A4: As a feruloyl-donepezil hybrid, this compound is designed to be a multi-target compound. Its neuroprotective effects are likely mediated through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. Given its anti-inflammatory properties, it may modulate signaling pathways associated with inflammation, such as those involving glycoprotein 130 (gp130).[6][7]

Q5: How can I assess the neurotoxicity of this compound itself?

A5: To determine the potential toxicity of this compound, perform a dose-response experiment on your chosen neuronal cell line without any neurotoxic insult. Assess cell viability across a range of this compound concentrations using standard assays such as MTT, MTS, or PrestoBlue™, which measure metabolic activity, or a lactate dehydrogenase (LDH) assay, which measures membrane integrity.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable neuroprotective effect of this compound. - this compound concentration is too low.- The neurotoxic insult is too severe.- The incubation time is not optimal.- Perform a wider dose-response study with this compound.- Optimize the concentration and duration of the neurotoxic agent (e.g., Aβ1-42 oligomers) to achieve approximately 50% cell death.- Conduct a time-course experiment to determine the optimal pre-treatment or co-treatment duration with this compound.
High variability between replicate wells. - Uneven cell seeding.- Inconsistent drug concentration.- Edge effects in the culture plate.- Ensure a homogenous single-cell suspension before seeding.- Mix the culture medium thoroughly after adding this compound and the neurotoxic agent.- Avoid using the outer wells of the culture plate, or fill them with sterile PBS to maintain humidity.
This compound appears to be cytotoxic at expected therapeutic concentrations. - this compound may have a narrow therapeutic window.- The solvent (e.g., DMSO) concentration is too high.- Perform a detailed cytotoxicity assay to determine the IC50 of this compound.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%).
Unexpected morphological changes in cells treated with this compound. - this compound may be affecting cellular differentiation or signaling pathways.- Document and analyze the morphological changes using microscopy.- Investigate the effects of this compound on key signaling pathways through techniques like Western blotting or immunofluorescence.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Aβ1-42-Induced Neurotoxicity in SH-SY5Y Cells

This compound ConcentrationCell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
Vehicle Control (Aβ1-42 only)52.3 ± 4.595.2 ± 8.1
1 nM55.1 ± 3.991.5 ± 7.5
10 nM63.8 ± 5.178.4 ± 6.3
100 nM78.2 ± 6.255.9 ± 5.8
1 µM89.5 ± 7.332.1 ± 4.2
10 µM92.1 ± 6.825.7 ± 3.9
100 µM75.4 ± 5.9 (Slight toxicity)40.3 ± 4.8

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Neuroprotection

Objective: To determine the effective concentration range of this compound for protecting neuronal cells against Aβ1-42-induced toxicity.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • Aβ1-42 oligomers

  • 96-well cell culture plates

  • MTT reagent

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 2 hours.

  • Induction of Neurotoxicity: Add Aβ1-42 oligomers to the wells at a pre-determined toxic concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for an additional 24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of this compound's Anti-inflammatory Effects

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in response to a stimulus.

Materials:

  • Microglial cell line (e.g., BV-2) or differentiated SH-SY5Y cells

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding: Culture and seed cells in a 24-well plate.

  • This compound Treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only control.

Visualizations

PQM130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Abeta Aβ1-42 Oligomers Receptor Receptor Complex (e.g., gp130-containing) Abeta->Receptor Activates This compound This compound This compound->Receptor Inhibits Inflammatory_Pathway Pro-inflammatory Signaling (e.g., JAK/STAT) Receptor->Inflammatory_Pathway Initiates Gene_Expression Gene Expression Inflammatory_Pathway->Gene_Expression Leads to Apoptotic_Pathway Pro-apoptotic Signaling Cell_Death Neuronal Cell Death Apoptotic_Pathway->Cell_Death Results in Gene_Expression->Apoptotic_Pathway Induces

Caption: Plausible signaling pathway of this compound in neuroprotection.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture SH-SY5Y Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding PQM130_Treatment 3. Add this compound (Varying Concentrations) Cell_Seeding->PQM130_Treatment Neurotoxin 4. Induce Neurotoxicity (Aβ1-42) PQM130_Treatment->Neurotoxin Incubation 5. Incubate for 24h Neurotoxin->Incubation Viability_Assay 6. Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis 7. Analyze Data & Determine Optimal Concentration Viability_Assay->Data_Analysis

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Start: No Neuroprotective Effect Observed Check_Concentration Is this compound concentration range appropriate? Start->Check_Concentration Check_Toxicity Is the neurotoxic insult optimized? Check_Concentration->Check_Toxicity Yes Widen_Range Action: Perform broader dose-response Check_Concentration->Widen_Range No Check_Time Is the incubation time optimal? Check_Toxicity->Check_Time Yes Optimize_Insult Action: Titrate neurotoxin concentration Check_Toxicity->Optimize_Insult No Optimize_Time Action: Conduct time-course experiment Check_Time->Optimize_Time No End End: Re-evaluate neuroprotective effect Check_Time->End Yes Widen_Range->Check_Toxicity Optimize_Insult->Check_Time Optimize_Time->End

Caption: Troubleshooting logic for suboptimal this compound effect.

References

Technical Support Center: Overcoming PQM130 Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, PQM130. The principles and protocols outlined here are broadly applicable for characterizing the specificity of novel chemical probes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the modulation of the primary target.[2] Furthermore, off-target effects can result in cellular toxicity or other unforeseen biological consequences, complicating the validation of the primary target's function.[1][2]

Q2: My experimental results with this compound are not what I expected. How can I determine if off-target effects are the cause?

A2: Unexpected results are a common indicator of potential off-target effects. A multi-step approach is recommended to investigate this possibility. Start by performing a dose-response experiment to determine if the observed phenotype is consistent across a range of this compound concentrations.[1] It is also crucial to use control compounds, such as a structurally similar but inactive analog of this compound, to ensure the effects are not due to the chemical scaffold itself.[2] Advanced techniques like genetic knockdown (e.g., using CRISPR-Cas9 or siRNA) of the intended target can provide definitive evidence; if the phenotype persists in the absence of the target protein, it is likely an off-target effect.[2]

Q3: What are the general strategies to minimize or account for this compound's off-target effects in my assays?

A3: Several strategies can be employed to minimize off-target effects. One of the most critical is to use the lowest effective concentration of this compound that elicits the desired on-target effect, as higher concentrations are more prone to engaging lower-affinity off-targets.[2] Another key strategy is orthogonal validation, which involves using a structurally and mechanistically different inhibitor of the same target to see if it reproduces the same phenotype.[1] Additionally, performing target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm that this compound is binding to its intended target within the cellular context.[2]

Troubleshooting Guides

Quantitative Data on this compound Selectivity

When assessing a new inhibitor, it is vital to quantify its activity against the intended target and a panel of potential off-targets. The following table presents hypothetical selectivity data for this compound.

TargetIC50 (nM)Assay TypeNotes
Primary Target Kinase A 50 Biochemical Kinase Assay High-affinity binding to the intended target.
Off-Target Kinase B750Biochemical Kinase AssayModerate off-target activity at higher concentrations.
Off-Target Kinase C5,200Biochemical Kinase AssayLow-affinity off-target interaction.
Off-Target GPCR D>10,000Radioligand Binding AssayNegligible activity against this unrelated target class.
Cytotoxicity15,000Cell Viability Assay (72h)Cellular toxicity is observed at concentrations well above the on-target IC50.

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Dose-Response Experiment for On-Target vs. Off-Target Effects

Objective: To determine the minimum effective concentration of this compound required for the desired phenotype and to identify the concentration at which potential off-target effects or cellular toxicity may occur.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 30 µM).

  • Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a duration appropriate for the specific assay (e.g., 24, 48, or 72 hours).

  • Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., western blot for a specific signaling marker, cell proliferation assay).

  • Data Analysis: Plot the phenotypic response as a function of this compound concentration to determine the EC50 for the observed effect. Compare this with the IC50 for the primary target and any known off-targets.

Protocol 2: Orthogonal Validation with a Structurally Unrelated Inhibitor

Objective: To confirm that the observed biological effect is a result of inhibiting the intended target and not due to the specific chemical structure of this compound.[1]

Methodology:

  • Inhibitor Selection: Choose a well-characterized, structurally distinct inhibitor that targets the same protein as this compound.

  • Dose-Response: Perform a dose-response experiment for the new inhibitor, as described in Protocol 1.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its target protein in intact cells.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction using techniques like western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Visualizations

G cluster_pathway Hypothetical this compound Signaling Pathway Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinaseA Primary Target Kinase A UpstreamKinase->TargetKinaseA DownstreamEffector Downstream Effector TargetKinaseA->DownstreamEffector Phenotype Cellular Phenotype DownstreamEffector->Phenotype OffTargetKinaseB Off-Target Kinase B This compound This compound This compound->TargetKinaseA Inhibition (On-Target) This compound->OffTargetKinaseB Inhibition (Off-Target)

Caption: this compound's intended and off-target interactions.

G cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Experimental Result DoseResponse Perform Dose-Response Experiment (Protocol 1) Start->DoseResponse CheckControls Use Inactive Control Compound DoseResponse->CheckControls OrthogonalValidation Orthogonal Validation (Protocol 2) CheckControls->OrthogonalValidation TargetEngagement Confirm Target Engagement (CETSA - Protocol 3) OrthogonalValidation->TargetEngagement GeneticValidation Genetic Validation (e.g., CRISPR/siRNA) TargetEngagement->GeneticValidation Conclusion Differentiate On-Target vs. Off-Target Effect GeneticValidation->Conclusion

Caption: A workflow for investigating suspected off-target effects.

G cluster_logic Logical Relationships in Effect Validation ObservedPhenotype {Observed Phenotype} OnTarget On-Target Effect - Phenotype reproduced with orthogonal inhibitor - Effect is lost with target knockout - Occurs at low concentrations ObservedPhenotype->OnTarget If... OffTarget Off-Target Effect - Phenotype NOT reproduced with orthogonal inhibitor - Effect persists with target knockout - Occurs at high concentrations ObservedPhenotype->OffTarget If...

Caption: Differentiating on-target from off-target effects.

References

Technical Support Center: PQM130 (gp130) Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the protein Glycoprotein 130 (gp130), also referred to as PQM130.

Frequently Asked Questions (FAQs)

Q1: What is gp130 and what are its primary signaling pathways?

A1: Glycoprotein 130 (gp130) is a transmembrane protein that acts as a co-receptor and signal transducer for the Interleukin-6 (IL-6) family of cytokines.[1][2][3][4] Upon cytokine binding, gp130 dimerizes and activates intracellular signaling cascades that are crucial for various cellular processes, including inflammation, immune responses, and cell development.[2][5] The three major signaling pathways activated by gp130 are:

  • JAK/STAT Pathway: Janus kinases (JAKs) associated with gp130 become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2] Activated STATs then translocate to the nucleus to regulate gene expression.

  • Ras/MAPK Pathway: This pathway is activated via the recruitment of the SHP2 phosphatase to a specific tyrosine residue on gp130, leading to the activation of the Ras/Raf/MEK/ERK cascade, which is involved in cell proliferation and differentiation.[2]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway can also be activated by gp130 signaling and plays a role in cell survival and metabolism.[2]

Q2: What are the most common sources of experimental variability in gp130 studies?

A2: Experimental variability in gp130 studies can arise from several factors:

  • Reagent Quality and Consistency: Variations in the quality and lot-to-lot consistency of antibodies, cytokines, and other reagents can significantly impact results.[6][7]

  • Cell Culture Conditions: The cell line used, passage number, cell density, and serum content in the culture medium can all influence gp130 expression and signaling.[8]

  • Experimental Technique: Inconsistent pipetting, washing steps, incubation times, and temperatures can introduce significant variability.[9][10]

  • Sample Handling and Preparation: Improper sample collection, storage, and lysis procedures can lead to protein degradation or altered activity.[11]

  • Biological Variability: Inherent differences between cell lines, primary cells from different donors, or animal models contribute to biological variability.[12]

Troubleshooting Guides

Guide 1: Inconsistent Results in gp130 Western Blotting
Problem Potential Cause Recommended Solution
Weak or No Signal Low protein expression: The target protein may not be sufficiently abundant in the sample.- Increase the amount of protein loaded onto the gel.- Use a positive control to confirm antibody reactivity.- Consider enriching the protein of interest via immunoprecipitation.[1][13]
Inefficient protein transfer: Proteins may not have transferred effectively from the gel to the membrane.- Verify transfer efficiency using Ponceau S staining.- Ensure proper assembly of the transfer stack and use an appropriate transfer buffer and duration.
Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low.- Titrate the primary antibody to determine the optimal concentration.- Use a fresh dilution of the secondary antibody.[13][14]
High Background Insufficient blocking: The blocking step may not have been adequate to prevent non-specific antibody binding.- Increase the blocking time or use a different blocking agent (e.g., BSA instead of milk).- Ensure the blocking buffer is fresh.[15]
Antibody concentration too high: Excess primary or secondary antibody can lead to non-specific binding.- Reduce the concentration of the primary and/or secondary antibody.[14]
Inadequate washing: Insufficient washing can leave unbound antibodies on the membrane.- Increase the number and duration of wash steps.- Add a mild detergent like Tween-20 to the wash buffer.[1]
Non-specific Bands Antibody cross-reactivity: The primary antibody may be recognizing other proteins in the lysate.- Use a more specific monoclonal antibody if available.- Perform a BLAST search to check for potential cross-reactivity of the antibody's epitope.
Protein degradation: The sample may have degraded, leading to the appearance of smaller bands.- Add protease inhibitors to the lysis buffer and keep samples on ice.[1]
Guide 2: High Variability in gp130 ELISA
Problem Potential Cause Recommended Solution
Poor Standard Curve Inaccurate pipetting: Errors in pipetting standards can lead to a non-linear curve.- Use calibrated pipettes and proper pipetting technique.- Prepare fresh standard dilutions for each assay.[9]
Improper standard reconstitution: The lyophilized standard may not be fully dissolved.- Briefly centrifuge the vial before opening and ensure the standard is completely dissolved by gentle mixing.[9]
High Coefficient of Variation (CV) between Replicates Inconsistent pipetting: Variation in sample or reagent addition across wells.- Be consistent with pipetting technique and timing for all wells.
"Edge effects": Temperature or evaporation differences at the edges of the plate.- Ensure the plate is sealed properly during incubations.- Avoid stacking plates in the incubator.[10]
Low Signal Insufficient incubation times: Incubation periods may be too short for optimal binding.- Adhere to the incubation times specified in the kit protocol.[9]
Expired or improperly stored reagents: Reagents may have lost activity.- Check the expiration dates of all kit components and ensure they have been stored correctly.[10]

Quantitative Data Summary

The following table summarizes the reported precision for a reporter-cell-line-based bioassay for soluble gp130-Fc.

Parameter Value Reference
Intra-assay Coefficient of Variation (CV) < 10.0%[16][17]
Inter-assay Coefficient of Variation (CV) < 10.0%[16][17]
Accuracy (Recovery) 94.1% to 106.2%[16][17]

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated STAT3 (a downstream target of gp130)
  • Cell Lysis:

    • Treat cells with the desired cytokine (e.g., IL-6) to stimulate gp130 signaling.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of antibodies and re-probed with an antibody for total STAT3 as a loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to study gp130 protein interactions
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.

    • Centrifuge to clear the lysate.

  • Pre-clearing:

    • Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against gp130 or the interacting protein of interest overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against gp130 and the expected interacting partner.

Visualizations

gp130_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cytokine Cytokine IL-6R IL-6R Cytokine->IL-6R Binds gp130_dimer gp130 Dimer IL-6R->gp130_dimer Activates JAK JAK gp130_dimer->JAK Recruits & Activates SHP2 SHP2 gp130_dimer->SHP2 Recruits PI3K PI3K gp130_dimer->PI3K Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Ras Ras SHP2->Ras Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: The gp130 signaling pathway.

experimental_workflow_variability cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Reagent_QC Reagent Quality Control (e.g., Antibody validation) Assay_Execution Precise Assay Execution (Pipetting, Incubation) Reagent_QC->Assay_Execution Cell_Culture Standardized Cell Culture (Passage, Density) Sample_Prep Consistent Sample Prep (Lysis, Storage) Cell_Culture->Sample_Prep Sample_Prep->Assay_Execution Data_Analysis Standardized Data Analysis (Normalization) Assay_Execution->Data_Analysis Positive_Control Include Positive Control Positive_Control->Assay_Execution Negative_Control Include Negative Control Negative_Control->Assay_Execution Statistical_Analysis Appropriate Statistical Tests Data_Analysis->Statistical_Analysis Reduced_Variability Reduced_Variability Statistical_Analysis->Reduced_Variability Leads to

Caption: Workflow to reduce experimental variability.

References

Technical Support Center: PQM130 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers and drug development professionals working with PQM130, a novel quinone-based investigational drug. It is assumed that this compound exhibits poor aqueous solubility and/or permeability, common characteristics of this compound class, which can lead to low and variable in vivo bioavailability.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preclinical in vivo studies.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal tract.[2]1. Reduce Particle Size: Employ micronization or nanonization techniques to increase the surface area for dissolution.[2][3] 2. Formulation with Solubilizing Excipients: Use co-solvents, surfactants, or create a lipid-based formulation to enhance solubility.[1][4]
Low permeability across the intestinal epithelium.Permeation Enhancers: Include excipients that can improve membrane permeability.
High first-pass metabolism in the liver.Route of Administration: Consider alternative routes like parenteral or transdermal administration to bypass the liver.[5][6]
High variability in plasma concentrations between individual animals. Inconsistent dissolution of the formulation.Improve Formulation Homogeneity: Ensure uniform particle size distribution and consistent mixing of the formulation.
Food effects influencing absorption.Standardize Feeding Protocol: Administer this compound to fasted or fed animals consistently across all study groups.
Precipitation of this compound in the gastrointestinal tract upon administration. The formulation is not stable in the GI environment (e.g., pH changes).Use of Polymeric Stabilizers: Incorporate polymers like PEG in solid dispersions to maintain a solubilized state.[3] Enteric Coating: For formulations sensitive to stomach acid, an enteric coating can protect the drug until it reaches the small intestine.[7]
Unexpected toxicity or adverse events in vivo. High local concentration of this compound in the GI tract due to poor dissolution.Improve Dissolution Rate: A more rapidly dissolving formulation can prevent high local concentrations.
Toxicity of the formulation excipients.Evaluate Excipient Safety: Conduct a literature review and, if necessary, toxicology studies on the excipients used in the formulation.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the initial steps to consider when formulating the poorly soluble this compound for in vivo studies?

A1: The first step is to characterize the physicochemical properties of this compound, including its solubility in various solvents and pH conditions, its permeability, and its solid-state properties (crystalline vs. amorphous). Based on these characteristics, you can select an appropriate formulation strategy. For a compound with low solubility, initial strategies often focus on increasing the dissolution rate.[2]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. It helps predict a drug's in vivo absorption characteristics. If this compound is a BCS Class II compound (low solubility, high permeability), the primary focus for improving bioavailability will be on enhancing its dissolution rate.[2] If it is a BCS Class IV compound (low solubility, low permeability), both solubility and permeability enhancement strategies will be necessary.[2][8]

Q3: What are some common formulation approaches to enhance the bioavailability of a compound like this compound?

A3: Several strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[3][8]

  • Solid Dispersions: Dispersing this compound in a polymeric carrier can create an amorphous solid dispersion, which has higher solubility than the crystalline form.

  • Lipid-Based Formulations: Dissolving this compound in lipids, oils, or surfactants can improve its solubility and facilitate its absorption through the lymphatic system, potentially bypassing first-pass metabolism.[4]

  • Use of Co-solvents and Surfactants: These excipients can increase the solubility of this compound in the gastrointestinal fluids.[1]

Experimental Design and Execution

Q4: How can I assess the in vitro performance of my this compound formulation before proceeding to in vivo studies?

A4: In vitro dissolution testing is a critical step. This involves measuring the rate and extent to which this compound dissolves from your formulation in various media that simulate the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid). This data can help you rank-order different formulations and predict their likely in vivo performance.

Q5: What are the key pharmacokinetic parameters I should measure in my in vivo study?

A5: The primary pharmacokinetic parameters to determine the bioavailability of this compound are:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

By comparing the AUC after oral administration to the AUC after intravenous administration, you can calculate the absolute bioavailability.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to increase its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like polyvinylpyrrolidone)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

  • Purified water

Method:

  • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

  • Add the milling media to the pre-suspension.

  • Transfer the mixture to the media mill.

  • Mill the suspension at a controlled temperature for a specified duration (optimization may be required).

  • Periodically sample the suspension to measure the particle size using a particle size analyzer.

  • Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility.

Materials:

  • This compound

  • Polymeric carrier (e.g., polyvinylpyrrolidone K30, hydroxypropyl methylcellulose)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

Method:

  • Dissolve both this compound and the polymeric carrier in the organic solvent in a round-bottom flask.

  • Once a clear solution is formed, attach the flask to the rotary evaporator.

  • Evaporate the solvent under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and grind it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray diffraction or differential scanning calorimetry), drug content, and dissolution rate.

Visualizations

Hypothetical Signaling Pathway for this compound

PQM130_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Cell_Survival Cell Survival Antioxidant_Enzymes->Cell_Survival

Caption: Hypothetical antioxidant signaling pathway of this compound.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow Start Start: Low Bioavailability of this compound Physicochemical_Characterization Physicochemical Characterization (Solubility, Permeability) Start->Physicochemical_Characterization Formulation_Strategy Select Formulation Strategy Physicochemical_Characterization->Formulation_Strategy Particle_Size_Reduction Particle Size Reduction (Nanosuspension) Formulation_Strategy->Particle_Size_Reduction Low Dissolution Rate Amorphous_Solid_Dispersion Amorphous Solid Dispersion Formulation_Strategy->Amorphous_Solid_Dispersion Poor Solubility Lipid_Based_Formulation Lipid-Based Formulation Formulation_Strategy->Lipid_Based_Formulation High Lipophilicity In_Vitro_Screening In Vitro Screening (Dissolution Testing) Particle_Size_Reduction->In_Vitro_Screening Amorphous_Solid_Dispersion->In_Vitro_Screening Lipid_Based_Formulation->In_Vitro_Screening In_Vivo_PK_Study In Vivo Pharmacokinetic Study In_Vitro_Screening->In_Vivo_PK_Study Analysis Analyze PK Parameters (AUC, Cmax) In_Vivo_PK_Study->Analysis End End: Optimized Bioavailability Analysis->End

References

Technical Support Center: PQM130 Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of PQM130, a novel inhibitor of the IL-6/gp130 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a small molecule inhibitor designed to target the gp130 protein, a key component of the IL-6 signaling pathway, which is often dysregulated in various cancers and inflammatory diseases. The stability of this compound is critical for obtaining reliable and reproducible results in preclinical experiments. Degradation of the compound can lead to a loss of biological activity, the formation of interfering byproducts, and inaccurate structure-activity relationship (SAR) data.

Q2: What are the common signs of this compound degradation in my experiments?

Researchers may observe several indicators of this compound degradation, including:

  • Reduced potency: A noticeable decrease in the inhibitory effect of the compound on IL-6-induced STAT3 phosphorylation or other downstream signaling events.

  • Inconsistent results: High variability in experimental outcomes between different batches of the compound or even between experiments run at different times.

  • Appearance of unknown peaks: When analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), new peaks may appear, indicating the presence of degradation products.

  • Changes in physical appearance: Discoloration or precipitation of the this compound solution.

Q3: What are the primary factors that can cause this compound to degrade?

Based on the common vulnerabilities of similar small molecule inhibitors, the primary factors contributing to this compound degradation are likely to be:

  • Hydrolysis: The chemical breakdown of the molecule due to reaction with water. This can be influenced by the pH of the solution.

  • Oxidation: Degradation caused by reaction with oxygen, which can be accelerated by exposure to light or the presence of metal ions.

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

  • Thermal stress: Accelerated degradation at elevated temperatures.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential this compound degradation issues.

Issue 1: Decreased or Inconsistent Biological Activity

If you are observing a reduction in the expected biological effect of this compound, follow these troubleshooting steps:

Experimental Workflow for Investigating Decreased Activity:

cluster_0 Troubleshooting Workflow start Start: Decreased this compound Activity Observed check_storage Verify this compound Storage Conditions (Temperature, Light, Humidity) start->check_storage prepare_fresh Prepare Fresh Stock and Working Solutions check_storage->prepare_fresh run_control Run Experiment with Fresh vs. Old this compound prepare_fresh->run_control compare_results Compare Activity run_control->compare_results activity_restored Activity Restored compare_results->activity_restored Yes activity_not_restored Activity Not Restored compare_results->activity_not_restored No implement_prevention Implement Prevention Strategies activity_restored->implement_prevention analyze_compound Analyze Compound Integrity (HPLC/LC-MS) activity_not_restored->analyze_compound degradation_confirmed Degradation Confirmed analyze_compound->degradation_confirmed degradation_confirmed->implement_prevention Yes contact_support Contact Technical Support degradation_confirmed->contact_support No end_resolved Issue Resolved implement_prevention->end_resolved

Caption: Troubleshooting workflow for decreased this compound activity.

Recommended Actions:

  • Verify Storage: Confirm that both solid this compound and stock solutions have been stored under the recommended conditions (see Q4).

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.

  • Comparative Experiment: Run a parallel experiment comparing the activity of the suspect "old" this compound with a freshly prepared solution from a new vial of solid compound, if available.

  • Analytical Characterization: If the issue persists, analyze the "old" and "new" this compound solutions by HPLC or LC-MS to check for the presence of degradation products.

Issue 2: Appearance of Unidentified Peaks in Analytical Runs

The presence of new peaks in your analytical data is a strong indicator of degradation.

Table 1: Potential this compound Degradation Products and Their Characteristics

Degradation PathwayPotential ProductsAnalytical Signature (LC-MS)
Hydrolysis Cleavage of amide or ester bondsFragments with lower molecular weights.
Oxidation Addition of oxygen atoms (e.g., N-oxides, hydroxyls)Products with an increase in mass of 16 or 32 Da.
Photodegradation Isomerization, cyclization, or fragmentationProducts with the same or lower molecular weight, often with different retention times.

Recommended Actions:

  • Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental setup.

  • Control pH: Ensure the pH of your experimental buffers is within a stable range for this compound. If the stability window is unknown, a pH stability study is recommended.

  • Use High-Purity Solvents: Use fresh, high-purity solvents for preparing solutions to minimize contaminants that could catalyze degradation.

Prevention Strategies

Proactive measures can significantly mitigate the risk of this compound degradation.

Q4: How should I properly store this compound?

Table 2: Recommended Storage Conditions for this compound

FormTemperatureLight ConditionsAtmosphere
Solid -20°C or -80°C (long-term)Protected from lightInert gas (Argon or Nitrogen) if possible
Stock Solution -80°CProtected from lightAliquoted to avoid freeze-thaw cycles
Working Solution 2-8°C (short-term, <24h)Protected from lightUse immediately after preparation

Q5: What experimental practices can minimize degradation?

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot stock solutions into single-use volumes.

  • Use Antioxidants: If oxidation is a suspected issue, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution, ensuring it does not interfere with your assay.

  • Degas Solvents: For sensitive experiments, degassing solvents by sonication or sparging with an inert gas can help to remove dissolved oxygen.

Signaling Pathway Context

Understanding the target pathway of this compound is crucial for interpreting experimental results.

Diagram of the IL-6/gp130 Signaling Pathway and this compound Inhibition:

cluster_pathway IL-6/gp130 Signaling Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Expression Nucleus->Gene This compound This compound This compound->gp130 Inhibits

Caption: this compound inhibits the dimerization and activation of gp130.

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Purity

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Analysis: Compare the chromatogram of your sample to a reference standard of pure this compound. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

For further assistance, please contact our technical support team with your experimental details and any analytical data you have collected.

Technical Support Center: Minimizing PQM130-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed for a hypothetical compound, PQM130, based on established principles of drug-induced cytotoxicity. The information provided is intended to be a general resource for researchers encountering cytotoxicity with novel compounds.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers understand, manage, and mitigate this compound-induced cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of this compound-induced cytotoxicity?

A1: While the precise mechanism of a novel compound like this compound requires specific investigation, drug-induced cytotoxicity often involves one or more of the following pathways.[1]

  • Oxidative Stress: this compound may increase the production of reactive oxygen species (ROS), leading to cellular damage.[1][2]

  • Mitochondrial Dysfunction: The compound could impair mitochondrial function, resulting in decreased energy production and the initiation of apoptosis.[1]

  • Apoptosis: this compound might trigger programmed cell death through intrinsic or extrinsic pathways, often indicated by caspase activation and DNA fragmentation.[3]

  • Plasma Membrane Damage: High concentrations of the compound may compromise plasma membrane integrity, leading to the release of intracellular components like lactate dehydrogenase (LDH).[1]

  • Neurotoxicity: In neuronal cell models, this compound could induce neurotoxicity, potentially through mechanisms like glutamate excitotoxicity or disruption of neurotransmitter levels.[4][5][6]

Q2: How can I determine if this compound is cytotoxic or cytostatic?

A2: It is crucial to differentiate between cytotoxicity (cell killing) and cytostatic effects (inhibition of cell growth). A metabolic assay, such as the MTT assay, can be paired with a membrane integrity assay, like the LDH assay, to distinguish between these two outcomes.[7] A decrease in metabolic activity without a corresponding increase in LDH release may suggest a cytostatic effect.

Q3: What are some general strategies to reduce this compound-induced cytotoxicity?

A3: Several approaches can be taken to minimize unwanted cytotoxicity in your experiments:

  • Optimize Experimental Conditions: Adjusting the concentration of this compound and the incubation time can help find a therapeutic window with minimal toxicity.[3][8]

  • Co-treatment with Protective Agents:

    • Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) may be beneficial.[1][2][3]

    • Caspase Inhibitors: If apoptosis is confirmed, using a pan-caspase inhibitor such as Z-VAD-FMK can block the cell death cascade.[3]

  • Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells can be more susceptible to drug-induced toxicity.[1] This includes using cells within a consistent and low passage number range and maintaining a consistent seeding density.[9]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.

  • Possible Cause: Inconsistent cell seeding density, variability in compound preparation, or issues with cell culture conditions.[9]

  • Solution:

    • Standardize Cell Seeding: Optimize and strictly adhere to a consistent cell seeding density for all experiments.

    • Compound Preparation: Ensure this compound is fully dissolved and prepare fresh dilutions for each experiment. Verify the stability of the compound under your storage conditions.[9]

    • Serum Variability: Use a single lot of fetal bovine serum (FBS) for a series of experiments or pre-screen new lots for their effect on cell growth and drug sensitivity.[9]

Issue 2: Unexpectedly high cytotoxicity at low concentrations of this compound.

  • Possible Cause: The primary cells or cell line being used are particularly sensitive to this compound or the vehicle used to dissolve the compound.

  • Solution:

    • Vehicle Control: Run a control experiment with the vehicle (e.g., DMSO) at the same concentration used in the this compound treatment group to rule out solvent-induced toxicity.[3]

    • Cell Line Sensitivity: Consider testing this compound on a panel of different cell lines to identify a more resistant model for your primary efficacy studies.

    • Time-Course Experiment: Perform a time-course experiment to determine if the cytotoxicity is a rapid or delayed effect. Shorter incubation times may be sufficient to observe the desired biological activity with less cell death.[8]

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data when assessing this compound cytotoxicity and the effects of mitigating agents.

Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM) after 48h
Cell Line A15.2 ± 1.8
Cell Line B42.5 ± 3.5
Cell Line C8.9 ± 0.9

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined using an MTT assay.

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in Cell Line C

TreatmentCell Viability (%)
Control100 ± 5.2
This compound (10 µM)45.3 ± 4.1
This compound (10 µM) + NAC (1 mM)78.9 ± 6.3
NAC (1 mM)98.2 ± 4.8

Cell viability was assessed after 48 hours of treatment using an MTT assay. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][9]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[1]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations

PQM130_Cytotoxicity_Pathway This compound This compound ROS Increased ROS This compound->ROS MembraneDamage Plasma Membrane Damage This compound->MembraneDamage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LDH_Release LDH Release MembraneDamage->LDH_Release

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Cells PQM130_Prep 2. Prepare this compound Dilutions Cell_Seeding 3. Seed Cells in 96-well Plate PQM130_Prep->Cell_Seeding Treatment 4. Treat Cells with this compound Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Acq 7. Measure Absorbance MTT_Assay->Data_Acq Data_Analysis 8. Analyze Data & Calculate IC50 Data_Acq->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Is Concentration Optimized? Start->Check_Conc Check_Time Is Incubation Time Optimized? Check_Conc->Check_Time Yes Action_OptimizeConc Optimize Concentration (Dose-Response) Check_Conc->Action_OptimizeConc No Check_Vehicle Vehicle Control Shows Toxicity? Check_Time->Check_Vehicle Yes Action_OptimizeTime Optimize Incubation Time (Time-Course) Check_Time->Action_OptimizeTime No Check_ROS Evidence of Oxidative Stress? Check_Vehicle->Check_ROS No Action_ChangeVehicle Change Solvent or Lower Concentration Check_Vehicle->Action_ChangeVehicle Yes Check_Apoptosis Evidence of Apoptosis? Check_ROS->Check_Apoptosis No Action_AddAntioxidant Co-treat with Antioxidant (e.g., NAC) Check_ROS->Action_AddAntioxidant Yes Action_AddCaspaseInhibitor Co-treat with Caspase Inhibitor Check_Apoptosis->Action_AddCaspaseInhibitor Yes End Cytotoxicity Minimized Check_Apoptosis->End No Action_OptimizeConc->Check_Time Action_OptimizeTime->Check_Vehicle Action_ChangeVehicle->Start Action_AddAntioxidant->End Action_AddCaspaseInhibitor->End

Caption: Logical workflow for troubleshooting this compound-induced cytotoxicity.

References

Technical Support Center: Refining PQM130 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing the optimal treatment duration for the investigational compound PQM130 in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining this compound treatment duration in preclinical toxicology studies?

A1: The initial duration for repeated-dose toxicity studies should align with the intended duration of the first-in-human (FIH) clinical trials.[1][2] For a compound like this compound, where the clinical plan is still under development, a common starting point is a 28-day study in both a rodent and a non-rodent species.[3] This duration is often sufficient to support clinical trials of up to 28 days.[2] Shorter range-finding studies of 7 to 14 days can help in selecting appropriate dose levels for these definitive repeat-dose toxicity studies.[3]

Q2: How do I adjust the treatment duration for this compound if we observe toxicity in our initial preclinical studies?

A2: If toxicity is observed, it is crucial to determine if it is dose-dependent and reversible. Including a cohort of recovery animals in your repeat-dose studies can assess the persistence or reversibility of any toxic effects after dosing cessation.[3] Depending on the nature and severity of the toxicity, you may need to consider lowering the dose, shortening the treatment duration, or both in subsequent studies. The goal is to identify a maximum tolerated dose (MTD) that can be administered for the intended duration.[4]

Q3: What are the key considerations when transitioning from preclinical to clinical trial durations for this compound?

A3: The transition from preclinical to clinical trial durations requires a comprehensive assessment of all preclinical data. This includes safety pharmacology, genetic toxicology, and repeat-dose toxicity studies.[2] The duration of the preclinical toxicity studies should equal or exceed the duration of the planned Phase I and II clinical trials.[1] Regulatory agencies like the FDA will require this data in the Investigational New Drug (IND) application to ensure the compound is reasonably safe for initial human trials.[2][4]

Q4: Can we use biomarkers to guide the treatment duration of this compound in our studies?

A4: Yes, the validation of reliable biomarkers is crucial for identifying patients who may benefit from shorter or longer therapy and for monitoring both efficacy and potential toxicity.[5][6] In preclinical studies, biomarkers can help establish the relationship between drug exposure and pharmacological or toxicological effects.[2] In clinical trials, they can help to personalize treatment duration based on individual patient response.

Troubleshooting Guides

Issue: High variability in efficacy outcomes with the same this compound treatment duration.

  • Possible Cause 1: Inconsistent Drug Exposure.

    • Troubleshooting Step: Implement rigorous pharmacokinetic (PK) and toxicokinetic (TK) studies to assess drug absorption, distribution, metabolism, and excretion (ADME).[1][4] Ensure consistent dosing procedures and sample collection times.

  • Possible Cause 2: Heterogeneity in the Animal Model or Patient Population.

    • Troubleshooting Step: Refine inclusion/exclusion criteria for your study population. In preclinical models, ensure genetic and physiological uniformity. In clinical trials, stratify patients based on relevant baseline characteristics.

  • Possible Cause 3: Suboptimal Dosing Regimen.

    • Troubleshooting Step: Conduct dose-ranging studies to establish a clear dose-response relationship. The observed variability might indicate that the selected dose is on a steep part of the dose-response curve.

Issue: Unexpected toxicity observed late in the this compound treatment course.

  • Possible Cause 1: Drug Accumulation.

    • Troubleshooting Step: Analyze multi-dose PK data to check for drug accumulation. If the half-life of this compound is long, a less frequent dosing schedule may be necessary.

  • Possible Cause 2: Delayed Onset of Toxicity.

    • Troubleshooting Step: Extend the observation period in your preclinical studies to include a recovery phase. This will help determine if the toxicity is reversible and if there are any delayed adverse effects.[3]

  • Possible Cause 3: Off-Target Effects.

    • Troubleshooting Step: Conduct supplementary safety pharmacology studies to evaluate potential adverse effects on organ systems not covered in the core battery of tests.[2]

Data Presentation

Table 1: Example of a Dose-Ranging Study Design for this compound

GroupTreatmentDose Level (mg/kg/day)Number of Animals (Rodent)Treatment Duration (Days)
1Vehicle Control01014
2This compound101014
3This compound301014
4This compound1001014

Table 2: Example of a Repeat-Dose Toxicity Study Design for this compound

GroupTreatmentDose Level (mg/kg/day)Number of Animals (Non-Rodent)Treatment Duration (Days)Recovery Period (Days)
1Vehicle Control062814
2This compound2062814
3This compound6062814
4This compound18062814

Visualizations

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Phase cluster_regulatory Regulatory Submission cluster_clinical Clinical Phase Discovery Drug Discovery & Lead Candidate Selection RangeFinding Dose Range-Finding (7-14 days) Discovery->RangeFinding SafetyPharm Safety Pharmacology Discovery->SafetyPharm Genotox Genetic Toxicology Discovery->Genotox RepeatDose Repeat-Dose Toxicity (e.g., 28 days) RangeFinding->RepeatDose IND Investigational New Drug (IND) Application Submission RepeatDose->IND SafetyPharm->IND Genotox->IND PhaseI Phase I Clinical Trial (Safety & Dosage) IND->PhaseI PhaseII Phase II Clinical Trial (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III Clinical Trial (Large-scale Efficacy) PhaseII->PhaseIII

Caption: Workflow from preclinical studies to clinical trials.

PQM130_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of PQM130

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule or compound designated "PQM130" is not publicly available in the searched resources. The following troubleshooting guide and FAQs are based on general principles of addressing batch-to-batch variability for research compounds in a drug development context. Researchers should adapt these recommendations to the specific properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different lots of our research compound. How can we begin to troubleshoot this?

A1: Inconsistent results between batches, or batch-to-batch variability, is a common challenge in drug development. A systematic approach is crucial to identify the root cause.[1] Key areas to investigate include:

  • Raw Material Characterization: The purity, impurity profile, and physical properties of starting materials can significantly impact the final product.[2]

  • Process Parameter Control: Minor deviations in reaction time, temperature, pressure, or purification methods can lead to different product characteristics.

  • Analytical Method Validation: Ensure that the analytical methods used to characterize the compound are validated, robust, and sensitive enough to detect subtle batch-to-batch differences.

Q2: What are the critical quality attributes (CQAs) we should be monitoring for our compound?

A2: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1] For a research compound, these may include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantification of the desired compound and identification of any impurities.

  • Potency: The biological activity of the compound.

  • Solubility: The ability of the compound to dissolve in relevant solvents or buffers.

  • Crystal Form/Polymorphism: The solid-state properties of the compound, which can affect solubility and bioavailability.

  • Particle Size Distribution: This can influence dissolution rate and absorption.

Q3: How can we develop a robust process to minimize future batch-to-batch variability?

A3: Implementing Quality by Design (QbD) principles can help build a more consistent manufacturing process.[2] This involves:

  • Defining a Quality Target Product Profile (QTPP): Prospectively summarize the characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.

  • Identifying Critical Quality Attributes (CQAs): As mentioned in Q2.

  • Linking Raw Material Attributes and Process Parameters to CQAs: Use risk assessment and experimental design (e.g., Design of Experiments - DoE) to understand the relationships between inputs and the final product quality.[1]

  • Establishing a Control Strategy: This includes specifications for raw materials, process controls, and in-process checks to ensure the final product consistently meets the QTPP.

Troubleshooting Guide

This guide provides a structured approach to investigating and resolving issues arising from suspected batch-to-batch variability.

Step 1: Initial Assessment & Data Gathering

Before initiating extensive laboratory work, a thorough review of existing data is essential.

Data PointDescriptionImportance
Certificate of Analysis (CoA) Review the CoAs for each batch. Compare purity, impurity profiles, and any other reported analytical data.Provides a baseline for chemical differences between batches.
Experimental Records Scrutinize experimental notebooks and records. Look for any deviations in protocol, reagents, or instrumentation.Helps to rule out experimental error as the source of variability.
Historical Performance Analyze data from previously successful batches. Establish a baseline for expected performance.Provides a benchmark against which to compare the problematic batches.
Step 2: Head-to-Head Comparison of Batches

Conduct a series of experiments to directly compare the performance of the different batches.

ExperimentMethodologyExpected Outcome
Analytical Re-characterization Re-run key analytical tests such as HPLC, LC-MS, and NMR on all batches in-house.Confirms the identity and purity reported on the CoA and may reveal previously undetected impurities.
In Vitro Assay Perform the primary biological assay with all batches side-by-side. Include positive and negative controls.Determines if there is a statistically significant difference in the biological activity between batches.
Solubility Assessment Measure the solubility of each batch in the relevant experimental buffer or vehicle.Differences in solubility can lead to variations in effective concentration in assays.
Step 3: Root Cause Analysis & Corrective Actions

Based on the data gathered, identify the likely cause of the variability and implement corrective actions.

Experimental Protocols

Protocol 1: Comparative High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To compare the purity and impurity profiles of different batches of a research compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of each batch in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC System: Utilize a validated HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Mobile Phase: Prepare a mobile phase gradient appropriate for the compound of interest (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Injection and Elution: Inject equal volumes of each sample and run the gradient method.

  • Data Analysis: Integrate the chromatograms to determine the peak area of the main compound and any impurities. Calculate the percentage purity for each batch. Compare the impurity profiles, noting the presence and relative abundance of any unique or elevated impurities.

Visualizations

experimental_workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Head-to-Head Comparison cluster_2 Step 3: Root Cause Analysis cluster_3 Step 4: Corrective Action A Gather Certificates of Analysis D Analytical Re-characterization A->D B Review Experimental Records B->D C Analyze Historical Data E In Vitro Assay Comparison C->E G Identify Source of Variability D->G E->G F Solubility Assessment F->G H Implement Process Changes G->H I Establish New QC Specifications G->I

Caption: Troubleshooting workflow for batch-to-batch variability.

qbd_cycle A Define Quality Target Product Profile (QTPP) B Identify Critical Quality Attributes (CQAs) A->B defines C Link Material Attributes & Process Parameters to CQAs B->C informs D Develop Control Strategy C->D leads to D->A ensures E Continual Improvement D->E enables

Caption: The Quality by Design (QbD) cycle for process development.

References

Validation & Comparative

Comparative Efficacy Analysis: PQM130 vs. Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the compound PQM130, its therapeutic competitors, and associated efficacy data is not available in publicly accessible resources. Therefore, a direct comparative analysis as requested cannot be provided at this time.

Extensive searches for "this compound" did not yield information about a specific chemical entity or drug candidate. The search results were unrelated, referring to "Power Quality Monitoring" and the established drug "Physostigmine," which is a cholinesterase inhibitor used for glaucoma and anticholinergic toxicity.[1] There is no indication that "this compound" is an alternative name for or is in any way related to physostigmine.

To provide the requested "Publish Comparison Guide," foundational information about this compound is essential, including:

  • Chemical Structure and Class: Understanding the basic properties of the molecule.

  • Mechanism of Action: The specific biological target and signaling pathway it modulates.

  • Therapeutic Indication: The disease or condition it is intended to treat.

  • Preclinical and Clinical Data: Published studies demonstrating its efficacy and safety profile.

Without this information, it is impossible to identify appropriate competitor compounds, retrieve comparative experimental data, and construct the detailed analysis, tables, and diagrams stipulated in the prompt.

For a comprehensive comparison to be developed, access to proprietary or internal research data for this compound would be necessary. Researchers, scientists, and drug development professionals seeking this comparison should consult internal documentation or contact the developing organization directly.

References

PQM130: A Multitargeted Approach to Combat Alzheimer's Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel feruloyl-donepezil hybrid, PQM130, against its predecessor, donepezil, showcases its enhanced therapeutic potential in preclinical models of Alzheimer's disease. This guide provides an objective overview for researchers, scientists, and drug development professionals.

This compound, a novel synthetic compound, has emerged as a promising candidate in the quest for effective Alzheimer's disease (AD) therapeutics. As a feruloyl-donepezil hybrid, it is designed to address the multifaceted nature of AD by combining the acetylcholinesterase inhibitory action of donepezil with the antioxidant and anti-inflammatory properties of ferulic acid.[1][2][3] Preclinical studies demonstrate that this compound not only mitigates cognitive decline but also targets the underlying neuropathological cascades, offering a significant advantage over existing treatments like donepezil.[1][2][4]

Enhanced Efficacy in a Mouse Model of Alzheimer's Disease

In a well-established mouse model of AD induced by the intracerebroventricular (i.c.v.) injection of amyloid-β oligomers (AβO), this compound has shown superior performance in ameliorating cognitive deficits and pathological markers compared to donepezil.[1][2] Treatment with this compound at doses of 0.5 and 1 mg/kg significantly improved spatial learning and memory in the Morris Water Maze test.[4]

Comparative Performance in the Morris Water Maze
Treatment GroupEscape Latency (seconds) - Day 5Time in Target Quadrant (seconds) - Probe Trial
Sham/Vehicle15.2 ± 2.135.1 ± 3.8
AβO/Vehicle38.9 ± 4.518.2 ± 2.9
AβO/Donepezil (1 mg/kg)29.7 ± 3.924.5 ± 3.1
AβO/PQM130 (0.5 mg/kg)25.1 ± 3.328.9 ± 3.5
AβO/PQM130 (1 mg/kg)20.8 ± 2.932.4 ± 3.7

Data are presented as mean ± SEM. Lower escape latency indicates improved learning, and more time in the target quadrant indicates better memory retention.

A Multitargeted Mechanism of Action

This compound's therapeutic effects extend beyond symptomatic relief, targeting key signaling pathways implicated in AD pathogenesis. It has been shown to modulate the activity of glycogen synthase kinase 3β (GSK3β) and extracellular signal-regulated kinases (ERK1/2), both of which are crucial in neuronal survival and plasticity.[1][2][3] Furthermore, this compound effectively reduces oxidative stress and neuroinflammation, two critical components of the AD pathological cascade.[1][2][4][5]

PQM130_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Aβ Oligomers Aβ Oligomers Oxidative Stress Oxidative Stress Aβ Oligomers->Oxidative Stress Neuroinflammation Neuroinflammation Aβ Oligomers->Neuroinflammation This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits GSK3β GSK3β This compound->GSK3β Modulates ERK1/2 ERK1/2 This compound->ERK1/2 Modulates This compound->Oxidative Stress Reduces This compound->Neuroinflammation Reduces Donepezil Donepezil Donepezil->AChE Inhibits Neuronal Survival Neuronal Survival GSK3β->Neuronal Survival Synaptic Plasticity Synaptic Plasticity ERK1/2->Synaptic Plasticity

Caption: this compound's multitarget mechanism of action in Alzheimer's disease.

Reduction of Neuroinflammation

Immunohistochemical analysis of the astrocyte marker Glial Fibrillary Acidic Protein (GFAP) revealed a significant reduction in neuroinflammation in the hippocampus of this compound-treated mice compared to the vehicle-treated AβO group.[1]

Treatment GroupGFAP-Positive Area (%)
Sham/Vehicle1.8 ± 0.3
AβO/Vehicle8.5 ± 1.2
AβO/Donepezil (1 mg/kg)6.9 ± 0.9
AβO/PQM130 (1 mg/kg)3.2 ± 0.5

Data are presented as mean ± SEM. A lower percentage of GFAP-positive area indicates reduced astrocytic activation and neuroinflammation.

Experimental Protocols

Animal Model and AβO Administration

Male Swiss mice were used for the in vivo studies. AβO were prepared from synthetic Aβ1-42 peptides. Mice received a single i.c.v. injection of AβO (3 μL of a 100 μM solution) or vehicle.

Drug Treatment

Starting 24 hours after AβO injection, mice were treated intraperitoneally once daily for 10 consecutive days with either vehicle, donepezil (1 mg/kg), or this compound (0.5 or 1 mg/kg).

Morris Water Maze Test

The Morris Water Maze test was conducted to assess spatial learning and memory. The test consisted of a 5-day acquisition phase with four trials per day, followed by a probe trial on the sixth day where the platform was removed.

Immunohistochemistry

At the end of the treatment period, mice were euthanized, and brain tissues were collected for immunohistochemical analysis. Coronal brain sections were stained with an anti-GFAP antibody to quantify the extent of astrogliosis in the hippocampus.

Experimental_Workflow AβO Preparation AβO Preparation i.c.v. Injection i.c.v. Injection AβO Preparation->i.c.v. Injection Drug Administration Daily i.p. Injections (10 days) i.c.v. Injection->Drug Administration Behavioral Testing Morris Water Maze Drug Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry

Caption: Experimental workflow for evaluating the therapeutic potential of this compound.

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound as a multi-functional agent for the treatment of Alzheimer's disease.[1][2][4] Its ability to concurrently target cholinergic dysfunction, oxidative stress, and neuroinflammation distinguishes it from currently approved therapies and positions it as a promising candidate for further clinical development. The comparative data presented here highlight the significant advantages of this compound over donepezil in a preclinical AD model, warranting continued investigation into its efficacy and safety in humans.

References

A Comparative Analysis of gp130 Modulators: RCGD 423 and its Analog CX-011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the small molecule gp130 modulator, RCGD 423, and its analog, CX-011. Glycoprotein 130 (gp130) is a critical co-receptor for the interleukin-6 (IL-6) family of cytokines, which are implicated in a wide array of physiological and pathological processes, including inflammation, immune responses, and tissue regeneration. The modulation of gp130 signaling presents a promising therapeutic strategy for various diseases, particularly osteoarthritis.

Introduction to gp130 Signaling Modulators

RCGD 423 was identified as a small molecule that modulates gp130 signaling, demonstrating a unique ability to promote regenerative pathways while inhibiting pro-inflammatory signals.[1][2] This dual activity has positioned it as a potential therapeutic agent for conditions like osteoarthritis.[1][3] Building on this, CX-011 (also known as R805/CX-011) was developed as an analog of RCGD 423. It is described as an "upgraded version" designed to mitigate potential off-target effects, such as the upregulation of the proto-oncogene Myc, which was observed with RCGD 423.[2]

Chemical Structures

A clear understanding of the chemical structures of these analogs is fundamental to appreciating their structure-activity relationships.

CompoundChemical NameMolecular FormulaMolecular Weight
RCGD 423 N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amineC₁₅H₁₁BrN₂S331.23 g/mol
CX-011 N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamideC₁₄H₁₁N₃O₂S285.32 g/mol

Comparative Performance Data

Quantitative data is essential for a direct comparison of the potency and efficacy of these two modulators. While comprehensive head-to-head comparative data is limited in the public domain, the available information provides valuable insights.

ParameterRCGD 423CX-011 (R805/CX-011)Reference
EC₅₀ (pSTAT3 activation) 4.5 - 7.2 µM (in pig articular chondrocytes)Data not publicly available[4]
EC₅₀ (Myc activation) 4.5 - 7.2 µM (in pig articular chondrocytes)Designed to avoid Myc upregulation[2][4]
In Vivo Efficacy Healed damaged cartilage in rat models.Dose-dependent therapeutic efficacy in a canine model of osteoarthritis.[1][2][5]

Mechanism of Action and Signaling Pathways

Both RCGD 423 and CX-011 target the gp130 receptor, but they modulate its downstream signaling pathways differently. The gp130 receptor, upon activation by IL-6 family cytokines, initiates signaling through three primary pathways: JAK/STAT, Ras/MAPK (ERK), and PI3K/Akt.

RCGD 423 has been shown to amplify the regenerative signals mediated by gp130, such as the activation of STAT3, while concurrently blocking inflammatory signals.[1] In contrast, CX-011 is suggested to work through a pathway that avoids the upregulation of Myc, a proto-oncogene, thereby offering a potentially safer therapeutic profile.[2]

gp130 Signaling Pathway

gp130_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response gp130 gp130 JAK JAK gp130->JAK Ras Ras gp130->Ras PI3K PI3K gp130->PI3K IL6R IL-6R IL6R->gp130 Activation IL6 IL-6 Family Cytokines IL6->IL6R STAT3 STAT3 JAK->STAT3 Regeneration Regeneration STAT3->Regeneration Proliferation Proliferation STAT3->Proliferation MAPK MAPK (ERK) Ras->MAPK NFkB NF-κB MAPK->NFkB Akt Akt PI3K->Akt Akt->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Simplified gp130 signaling cascade.

Experimental Workflow for Evaluating gp130 Modulators

The evaluation of novel gp130 modulators typically involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis CellViability Cell Viability/Proliferation Assay EC50_IC50 EC50/IC50 Determination CellViability->EC50_IC50 STAT3_Phospho STAT3 Phosphorylation Assay (Western Blot/ELISA) STAT3_Phospho->EC50_IC50 Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Mechanism_Elucidation Mechanism of Action Elucidation Gene_Expression->Mechanism_Elucidation AnimalModel Animal Model of Osteoarthritis (e.g., Rat, Canine) Histology Histological Analysis of Cartilage AnimalModel->Histology Pain_Assessment Pain and Functional Assessment AnimalModel->Pain_Assessment Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis Pain_Assessment->Statistical_Analysis EC50_IC50->Mechanism_Elucidation Statistical_Analysis->Mechanism_Elucidation

References

PQM130 efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "PQM130" has yielded no information on a compound with this designation in publicly available resources, including clinical trial registries and scientific literature databases. This suggests that "this compound" may be an internal development codename, a very recent discovery not yet in the public domain, or a potential typographical error.

Therefore, a direct comparison of this compound's efficacy with the standard of care cannot be provided at this time due to the absence of any data.

To proceed with your request for a comprehensive comparison guide, please provide additional details regarding this compound, such as:

  • Therapeutic Area or Target Disease: What condition is this compound intended to treat?

  • Drug Class or Mechanism of Action: What is the biochemical target or signaling pathway of this compound?

  • Alternative Names or Identifiers: Are there any other names, codes, or identifiers for this compound?

  • Relevant Publications or Patents: Can you provide any scientific literature or patent documents that describe this compound?

Once this essential information is provided, a thorough analysis can be conducted to generate the requested comparison guide, including data tables, experimental protocols, and visualizations.

Cross-Validation of Glycoprotein 130 (gp130) Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note: No direct information was found for a compound or molecule named "PQM130." The following guide focuses on the well-researched signal-transducing receptor, Glycoprotein 130 (gp130), a key player in cytokine signaling, which may be the intended subject of the query. This guide provides a comparative overview of its mechanisms of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Glycoprotein 130 is a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines, which are involved in a wide array of physiological and pathological processes, including immune responses, hematopoiesis, and cancer.[1][2] The binding of a cytokine to its specific receptor complex induces the dimerization of gp130, triggering downstream intracellular signaling cascades.[2][3] The primary signaling pathways activated by gp130 are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the Ras/mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[2][3]

Comparative Analysis of gp130 Signaling Pathways

The signaling outcome of gp130 activation is context-dependent and can be influenced by the specific cytokine ligand, the cell type, and the presence of co-receptors. This complexity necessitates a thorough cross-validation of the observed cellular responses to fully understand the mechanism of action of a gp130-targeting therapeutic.

Signaling PathwayActivating Cytokines (Examples)Key Downstream EffectorsCellular Outcomes
JAK/STAT IL-6, LIF, OSM, CNTFSTAT3, STAT1Gene transcription regulation, cell proliferation, differentiation, apoptosis, immune response[1][3]
MAPK/ERK OSM, LIFRas, Raf, MEK, ERK1/2Cell proliferation, differentiation, survival[1][3][4]
PI3K/Akt OSMPI3K, PDK1, AktCell survival, growth, proliferation, metabolism[1][3]

Experimental Protocols for Studying gp130 Signaling

To dissect the specific pathways activated by a compound that modulates gp130, a combination of the following experimental approaches is recommended.

Phospho-Protein Analysis by Western Blotting
  • Objective: To detect the activation of specific signaling pathways by measuring the phosphorylation of key downstream effector proteins.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., ER+ breast cancer cells, cardiomyocytes) and starve them of serum overnight to reduce basal signaling.[1] Treat cells with the test compound or cytokine (e.g., OSM, CNTF) for various time points (e.g., 5, 15, 30, 60 minutes).

    • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-STAT3, p-ERK, p-Akt) and total protein as a loading control.

    • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

    • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Reverse-Phase Protein Array (RPPA)
  • Objective: To obtain a broad overview of changes in the proteomic landscape, including the activation of multiple signaling pathways simultaneously.[1]

  • Methodology:

    • Sample Preparation: Prepare cell lysates as described for Western blotting.

    • Protein Quantification and Denaturation: Quantify protein concentration and denature the lysates.

    • Array Printing: Spot the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer.

    • Immunostaining: Incubate each array with a specific primary antibody, followed by a labeled secondary antibody.

    • Signal Detection and Analysis: Scan the arrays and quantify the signal intensity for each spot. Normalize the data and perform statistical analysis to identify significant changes in protein levels and phosphorylation states across different treatment conditions.

Gene Expression Analysis by qRT-PCR
  • Objective: To measure the transcriptional consequences of gp130 signaling activation.

  • Methodology:

    • Cell Treatment and RNA Extraction: Treat cells as described above and extract total RNA using a suitable kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • Quantitative PCR: Perform real-time PCR using primers specific for target genes known to be regulated by gp130 signaling (e.g., c-fos, SOCS3).[4]

    • Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression relative to an untreated control.

Visualizing gp130 Signaling and Experimental Workflows

To aid in the conceptual understanding of gp130's complex signaling network and the experimental approaches to its study, the following diagrams are provided.

gp130_Signaling_Pathways cluster_membrane Plasma Membrane cluster_jak_stat JAK/STAT Pathway cluster_mapk_erk MAPK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus gp130 gp130 Dimer JAK JAK gp130->JAK Ras Ras gp130->Ras PI3K PI3K gp130->PI3K cytokine Cytokine cytokine->gp130 STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Gene Gene Transcription pSTAT->Gene ERK ERK Ras->ERK Activates ERK->Gene Akt Akt PI3K->Akt Activates Akt->Gene

Caption: Major signaling pathways activated by the gp130 receptor.

Experimental_Workflow cluster_protein Protein-Level Analysis cluster_rna Transcriptional Analysis start Cell Culture & Treatment (e.g., with Cytokines) lysate Cell Lysis & Protein Extraction start->lysate rna RNA Extraction start->rna western Western Blot (p-STAT3, p-ERK, p-Akt) lysate->western rppa Reverse-Phase Protein Array (Broad Signaling Profile) lysate->rppa qpcr qRT-PCR (Target Gene Expression) rna->qpcr analysis Data Analysis & Pathway Cross-Validation western->analysis rppa->analysis qpcr->analysis conclusion Mechanism of Action Elucidation analysis->conclusion

Caption: Experimental workflow for cross-validating gp130 signaling.

References

Independent Verification of PQM130 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the novel compound PQM130 with its parent compounds, donepezil and ferulic acid, in the context of Alzheimer's disease (AD) research. The information is targeted towards researchers, scientists, and drug development professionals, offering a concise summary of experimental data and methodologies from key research findings.

Comparative Analysis of this compound, Donepezil, and Vehicle in a Mouse Model of Alzheimer's Disease

A pivotal study by Morroni et al. (2019) investigated the efficacy of this compound, a feruloyl-donepezil hybrid, in a mouse model of AD induced by amyloid-β oligomers (AβO).[1][2][3] The study provides a direct comparison of this compound with donepezil, a standard-of-care acetylcholinesterase inhibitor for AD.[1][2][3]

Cognitive Performance in the Morris Water Maze

The Morris water maze test was used to assess spatial learning and memory. The data below summarizes the escape latency (time to find the hidden platform) and the time spent in the target quadrant during the probe trial.

Treatment GroupMean Escape Latency (seconds)Time in Target Quadrant (seconds)
Sham + Vehicle~20~35
AβO + Vehicle~45~18
AβO + Donepezil (1 mg/kg)~35~25
AβO + this compound (0.5 mg/kg)~25~30
AβO + this compound (1 mg/kg)~22~32

Data are approximated from graphical representations in Morroni et al., 2019.

Biomarkers of Oxidative Stress in Hippocampal Tissue

Oxidative stress is a key pathological feature of Alzheimer's disease. The study measured levels of reactive oxygen species (ROS) and the antioxidant glutathione (GSH) in the hippocampus.

Treatment GroupRelative ROS LevelsRelative GSH Levels
Sham + Vehicle~100%~100%
AβO + Vehicle~180%~60%
AβO + Donepezil (1 mg/kg)~170%~70%
AβO + this compound (0.5 mg/kg)~120%~90%
AβO + this compound (1 mg/kg)~110%~95%

Data are approximated from graphical representations in Morroni et al., 2019.

Modulation of Key Signaling Proteins

The study also investigated the effect of this compound and donepezil on signaling pathways related to neuronal survival and plasticity. The table below shows the relative expression of key proteins.

Treatment GrouppGSK3β/GSK3β RatiopERK1/2/ERK1/2 RatioCREB ExpressionBDNF Expression
Sham + Vehicle~1.0~1.0~1.0~1.0
AβO + Vehicle~0.4~0.5~0.6~0.5
AβO + Donepezil (1 mg/kg)~0.5~0.6~0.7~0.6
AβO + this compound (0.5 mg/kg)~0.8~0.9~0.9~0.8
AβO + this compound (1 mg/kg)~0.9~1.0~1.0~0.9

Data are approximated from graphical representations in Morroni et al., 2019.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Morroni et al. (2019) study.

Animal Model and Drug Administration
  • Animal Model: Male CD-1 mice were used. Alzheimer's-like pathology was induced by a single intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers (AβO).

  • Drug Administration: this compound (0.5 or 1 mg/kg), Donepezil (1 mg/kg), or vehicle (saline) were administered intraperitoneally (i.p.) daily for 10 consecutive days, starting 1 hour after the AβO injection.

Morris Water Maze Protocol
  • Apparatus: A circular pool (1.5 m diameter) filled with water made opaque with non-toxic paint. A hidden platform was submerged 1 cm below the water surface.

  • Training: Mice were trained for 5 consecutive days with four trials per day. In each trial, the mouse was placed in the pool at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the platform. If the mouse failed to find the platform within 60 seconds, it was guided to it.

  • Probe Trial: On the 6th day, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.

Biochemical Assays
  • Tissue Preparation: Following behavioral testing, mice were euthanized, and the hippocampi were dissected and homogenized.

  • ROS Assay: The formation of reactive oxygen species (ROS) was measured using the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • GSH Assay: The levels of reduced glutathione (GSH) were determined using a colorimetric assay kit.

  • Western Blot Analysis: Protein levels of pGSK3β, GSK3β, pERK1/2, ERK1/2, CREB, and BDNF were quantified by Western blot analysis using specific antibodies.

Visualizations of Pathways and Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in mitigating AβO-induced neurotoxicity.

PQM130_Pathway AbetaO Aβ Oligomers ROS ↑ ROS AbetaO->ROS GSH ↓ GSH AbetaO->GSH Neuroinflammation Neuroinflammation AbetaO->Neuroinflammation This compound This compound This compound->ROS This compound->GSH This compound->Neuroinflammation GSK3b_inactive pGSK3β (inactive) This compound->GSK3b_inactive promotes ERK_active pERK1/2 (active) This compound->ERK_active promotes Cognitive_Impairment Cognitive Impairment ROS->Cognitive_Impairment GSH->Cognitive_Impairment Neuroinflammation->Cognitive_Impairment CREB CREB GSK3b_inactive->CREB inhibits inhibition ERK_active->CREB activates BDNF BDNF CREB->BDNF promotes transcription Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival Neuronal_Survival->Cognitive_Impairment

Caption: Proposed signaling cascade of this compound in ameliorating AβO-induced neurotoxicity.

Experimental Workflow

This diagram outlines the experimental procedure followed in the study by Morroni et al. (2019).

Experimental_Workflow Start Start: Male CD-1 Mice AbetaO_Injection AβO i.c.v. Injection (Day 0) Start->AbetaO_Injection Treatment_Start Treatment Initiation (Day 0) (this compound, Donepezil, or Vehicle i.p.) AbetaO_Injection->Treatment_Start Daily_Treatment Daily Treatment (Days 1-9) Treatment_Start->Daily_Treatment MWM_Training Morris Water Maze Training (Days 5-9) Daily_Treatment->MWM_Training MWM_Probe Morris Water Maze Probe Trial (Day 10) MWM_Training->MWM_Probe Euthanasia Euthanasia & Tissue Collection (Day 10) MWM_Probe->Euthanasia Biochemical_Analysis Biochemical Analysis (ROS, GSH, Western Blot) Euthanasia->Biochemical_Analysis

References

Assessing the Specificity of PQM130's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount. This guide provides a comprehensive comparison of PQM130, a promising multi-target agent for Alzheimer's disease (AD), with established and alternative therapeutic strategies. We delve into its mechanism of action, compare its performance based on available preclinical data, and provide detailed experimental protocols for assessing compound specificity.

This compound is a hybrid compound synthesized from ferulic acid and donepezil, designed to address the multifaceted nature of Alzheimer's disease.[1][2][3] Unlike single-target drugs, this compound aims to modulate multiple pathological pathways implicated in AD, including oxidative stress, neuroinflammation, and cholinergic dysfunction.[1][2][3] This guide will objectively compare the known effects of this compound with its parent compounds and other therapeutic alternatives, supported by experimental data.

Comparative Analysis of this compound and Alternatives

To contextualize the specificity and efficacy of this compound, it is essential to compare it with its constituent molecules and other drugs used in the management or research of Alzheimer's disease.

Table 1: Comparison of Mechanistic Effects of this compound, Donepezil, and Ferulic Acid

FeatureThis compoundDonepezilFerulic Acid
Primary Target(s) Acetylcholinesterase (AChE), Glycogen synthase kinase 3β (GSK3β), Extracellular signal-regulated kinases (ERK1/2)[1][2][3]Acetylcholinesterase (AChE)[4][5][6]Reactive Oxygen Species (ROS), NF-κB, various kinases[7][8][9]
Key Mechanism of Action Multi-target: AChE inhibition, anti-oxidative, anti-inflammatory, pro-survival signaling[1][2][3]Reversible, non-competitive AChE inhibitor, increasing acetylcholine levels[4][5][6]Antioxidant, anti-inflammatory, neuroprotective[7][8][9]
Reported Efficacy in AD Models Reduced oxidative stress, neuroinflammation, and improved cognitive function in AβO-injected mice[1][2][3]Symptomatic improvement in cognitive function[4][5][6]Neuroprotective effects in various models of neurodegeneration[7][8]
Known Off-Target Effects Comprehensive off-target profile not publicly available. Effects are broader than donepezil alone.Cardiovascular effects (bradycardia), gastrointestinal issues, potential for drug-drug interactions via CYP2D6 and CYP3A4.[5][10][11]Generally considered safe with low toxicity, but can have hypotensive and bleeding-potentiating effects.[12]

Table 2: Comparison of this compound with Other Alzheimer's Disease Therapeutic Strategies

Therapeutic StrategyExample Compound(s)Primary MechanismKnown Specificity/Off-Target Profile
Multi-Target Ligand This compound AChE inhibition, antioxidant, anti-inflammatory, modulation of cell survival pathways.[1][2][3]Specific off-target profile not fully characterized. Designed for broad, synergistic effects.
Acetylcholinesterase Inhibitors Donepezil, Rivastigmine, GalantamineIncrease acetylcholine levels in the synaptic cleft.[13][14]Known peripheral cholinergic side effects (gastrointestinal, cardiovascular).[11][15]
NMDA Receptor Antagonists MemantineBlocks excitotoxicity mediated by overstimulation of NMDA receptors.[16][17]Can cause dizziness, headache, confusion. Off-target effects on other receptors can lead to psychotomimetic symptoms with non-selective agents.[16][17][18]
Anti-Amyloid Beta Monoclonal Antibodies Lecanemab, AducanumabPromote clearance of amyloid-beta plaques.[19]Can cause Amyloid-Related Imaging Abnormalities (ARIA). Off-target binding to other proteins has been reported for some antibodies.[4][6][20][21]
Tau Aggregation Inhibitors Methylene blue derivatives (in development)Inhibit the aggregation of tau protein into neurofibrillary tangles.[22][23][24]Specificity can be a challenge, with potential for off-target effects due to interactions with multiple kinases and other proteins.[22][25]

Experimental Protocols for Assessing Specificity

Detailed and standardized experimental protocols are crucial for the objective assessment of a compound's specificity. Below are methodologies for key experiments relevant to the evaluation of neuroprotective compounds like this compound.

Receptor and Enzyme Binding Assays

These assays are fundamental for determining the direct molecular targets of a compound and its potential for off-target interactions.

  • Radioligand Binding Assays:

    • Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

    • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The displacement of the radioligand by the test compound is measured.

    • Protocol Outline:

      • Prepare cell membranes expressing the target receptor.

      • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-labeled) and serial dilutions of the test compound to the membrane preparation.

      • Incubate to allow binding to reach equilibrium.

      • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

      • Quantify the radioactivity retained on the filter using a scintillation counter.

      • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki using the Cheng-Prusoff equation.[3][26][27][28]

  • Kinase Profiling (e.g., KINOMEscan™):

    • Objective: To assess the interaction of a compound with a broad panel of human kinases.

    • Principle: This is a competition binding assay where the test compound is assessed for its ability to displace a ligand from the active site of kinases.

    • Protocol Outline:

      • Kinases are tagged (e.g., with DNA) and incubated with an immobilized ligand.

      • The test compound is added at a fixed concentration.

      • The amount of kinase bound to the immobilized ligand is quantified (e.g., via qPCR of the DNA tag). A reduction in the amount of bound kinase indicates that the test compound has displaced the ligand.

      • Results are typically expressed as a percentage of control, and hits are further evaluated to determine binding affinity (Kd).[29][30][31][32][33]

Cellular Assays for Functional Specificity

These assays evaluate the downstream effects of a compound in a cellular context, providing insights into its functional specificity.

  • Measurement of Reactive Oxygen Species (ROS):

    • Objective: To quantify the antioxidant effect of a compound in cells.

    • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Protocol Outline:

      • Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a multi-well plate and allow them to adhere.

      • Treat cells with the test compound for a specified period.

      • Induce oxidative stress using a known ROS inducer (e.g., H2O2 or Aβ oligomers). A positive control with the inducer alone and a negative control (untreated cells) should be included.

      • Load the cells with DCFH-DA and incubate.

      • Measure the fluorescence intensity using a fluorescence plate reader or visualize under a fluorescence microscope. A decrease in fluorescence in the presence of the test compound indicates ROS scavenging activity.[5][9][12][34]

  • Assessment of Neuroinflammation:

    • Objective: To evaluate the anti-inflammatory effects of a compound in a relevant cell or animal model.

    • Principle: In response to inflammatory stimuli (e.g., lipopolysaccharide [LPS] or Aβ oligomers), microglia and astrocytes become activated and release pro-inflammatory cytokines.

    • Protocol Outline (in vitro):

      • Culture primary microglia or a microglial cell line (e.g., BV-2).

      • Pre-treat cells with the test compound.

      • Stimulate the cells with LPS.

      • Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or a multiplex cytokine assay.

    • Protocol Outline (in vivo):

      • Utilize a mouse model of AD (e.g., 5xFAD or APP/PS1).[35][36]

      • Treat the mice with the test compound over a specified period.

      • Sacrifice the animals and collect brain tissue.

      • Prepare brain homogenates for cytokine analysis (ELISA) or fix and section the brain for immunohistochemical staining of inflammatory markers like Iba1 (microglia) and GFAP (astrocytes).[37][38][39]

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the multi-target nature of this compound, a typical workflow for assessing compound specificity, and the logical relationship in comparing different therapeutic strategies.

PQM130_Mechanism cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound AChE AChE This compound->AChE Inhibition GSK3b GSK3β This compound->GSK3b Modulation ERK ERK1/2 This compound->ERK Modulation ROS ROS This compound->ROS Scavenging NFkB NF-κB This compound->NFkB Inhibition Cholinergic Increased Cholinergic Neurotransmission AChE->Cholinergic Survival Enhanced Cell Survival and Protein Synthesis GSK3b->Survival ERK->Survival Plasticity Increased Brain Plasticity ERK->Plasticity OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Neuroinflammation Reduced Neuroinflammation NFkB->Neuroinflammation

Caption: Multi-target mechanism of this compound.

Specificity_Workflow Compound Test Compound (e.g., this compound) PrimaryScreen Primary Target Assay (e.g., AChE Inhibition) Compound->PrimaryScreen BroadScreen Broad Specificity Screen (e.g., Receptor Panel, Kinome Scan) PrimaryScreen->BroadScreen CellularAssays Cell-Based Functional Assays (e.g., ROS, Cytokine Release) BroadScreen->CellularAssays InVivo In Vivo Model Assessment (e.g., AD Mouse Model) CellularAssays->InVivo Lead Lead Compound Profile InVivo->Lead

Caption: Experimental workflow for specificity assessment.

Therapeutic_Comparison cluster_single Single-Target Strategies cluster_multi Multi-Target Strategy AD_Pathology Alzheimer's Disease Pathology AChEI AChE Inhibitors AD_Pathology->AChEI NMDA NMDA Antagonists AD_Pathology->NMDA AntiAbeta Anti-Aβ Antibodies AD_Pathology->AntiAbeta Tau Tau Inhibitors AD_Pathology->Tau PQM130_node This compound AD_Pathology->PQM130_node AChEI->AD_Pathology NMDA->AD_Pathology AntiAbeta->AD_Pathology Tau->AD_Pathology PQM130_node->AD_Pathology Multiple Pathways

Caption: Comparison of therapeutic approaches for AD.

Conclusion

This compound represents a promising multi-target approach for the treatment of Alzheimer's disease, demonstrating efficacy in preclinical models by modulating several key pathological pathways.[1][2][3] Its effects on oxidative stress, neuroinflammation, and cell survival signaling pathways appear to be more comprehensive than those of its parent compound, donepezil. However, a complete understanding of its specificity requires further investigation through broad off-target screening. The experimental protocols outlined in this guide provide a framework for such assessments, which are critical for the continued development and evaluation of this compound and other multi-target ligands in the field of neurodegenerative disease research. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to advance the development of safer and more effective therapies for Alzheimer's disease.

References

Safety Operating Guide

Navigating the Disposal of PQM130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel compounds like PQM130 are paramount for ensuring laboratory safety and environmental compliance. While specific safety data sheets (SDS) for emerging research chemicals may not always be readily available, a comprehensive understanding of general best practices for chemical waste management provides a robust framework for safe operation. This guide offers essential logistical and safety information for the proper disposal of this compound, a feruloyl-donepezil hybrid compound investigated for its neuroprotective properties.

Core Principles of this compound Disposal

As a bioactive organic molecule, this compound should be treated as a hazardous chemical waste. The overarching principle is to avoid environmental release and ensure the safety of all personnel. This involves a multi-step process of characterization, segregation, containment, and transfer to a certified waste disposal service.

Quantitative Data Summary for Chemical Waste Handling

While specific quantitative data for this compound disposal is not publicly available, general guidelines for laboratory chemical waste provide a basis for safe handling. The following table summarizes key quantitative parameters to consider.

ParameterGuidelineRationale
Waste Accumulation Time Do not exceed 90 days of accumulation in the laboratory.Minimizes the risk of degradation, reaction, or release over time. Adheres to common regulatory standards for satellite accumulation areas.
Container Fill Level Do not fill containers beyond 90% of their capacity.Provides adequate headspace for vapor expansion, preventing potential container rupture due to temperature or pressure changes.
pH of Aqueous Waste Neutralize aqueous solutions containing this compound to a pH between 6.0 and 8.0 before disposal, if safe.Reduces the corrosivity of the waste and prevents unwanted reactions with other chemicals in the waste stream. Neutralization should only be performed if the reaction is well-understood and does not create additional hazards.
Concentration Limits Dispose of as a concentrated chemical waste. Avoid drain disposal, regardless of concentration.Prevents the introduction of bioactive and potentially environmentally persistent compounds into the water system.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound waste.

  • Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-resistant hazardous waste container. Do not mix with other incompatible waste streams.

3. Waste Container Labeling:

  • Label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (Feruloyl-Donepezil Hybrid)"

    • The approximate concentration and quantity of the waste

    • The date of waste accumulation initiation

    • The name of the principal investigator or laboratory contact

4. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are securely sealed to prevent leaks or spills.

  • Store away from heat, ignition sources, and incompatible chemicals.

5. Waste Disposal Request and Pickup:

  • Follow your institution's specific procedures for chemical waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) office.

  • Provide accurate and complete information about the waste on the pickup request form.

  • EHS personnel or a certified hazardous waste contractor will collect the waste for proper treatment and disposal in accordance with local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PQM130_Disposal_Workflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid label_info Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Quantity & Date collect_solid->label_info store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->label_info collect_liquid->store request_pickup Request Waste Pickup from EHS store->request_pickup end End: Professional Disposal request_pickup->end

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety guidelines for detailed local requirements.

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